molecular formula C9H8ClNO3S B12341313 2-Oxo-1,2,3,4-tetrahydroquinoline-7-sulfonyl chloride CAS No. 947499-04-9

2-Oxo-1,2,3,4-tetrahydroquinoline-7-sulfonyl chloride

Cat. No.: B12341313
CAS No.: 947499-04-9
M. Wt: 245.68 g/mol
InChI Key: AAXOGFHTBCUHOE-UHFFFAOYSA-N
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Description

2-Oxo-1,2,3,4-tetrahydroquinoline-7-sulfonyl chloride is a chemical building block of high interest in medicinal chemistry research. It is a multifunctional intermediate that combines a sulfonyl chloride group, a potent electrophile, with the 2-oxo-1,2,3,4-tetrahydroquinoline scaffold, a privileged structure in drug discovery. This compound is primarily used as a key precursor for the synthesis of novel sulfonamide derivatives through base-mediated coupling reactions with various anilines and amines . Researchers utilize this reagent to create diverse compound libraries for biological screening. For instance, the closely related 2-oxo-N-aryl-1,2,3,4-tetrahydroquinoline-6-sulfonamide scaffold has been identified as a potent chemotype for the activation of the pyruvate kinase M2 (PKM2) isozyme, a promising target in cancer metabolism research . The reactive sulfonyl chloride group allows for efficient exploration of structure-activity relationships (SAR) by enabling the rapid assembly of diverse sulfonamides. As a highly reactive reagent, it requires careful handling and storage under an inert atmosphere at low temperatures (2-8°C) to maintain stability . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

2-oxo-3,4-dihydro-1H-quinoline-7-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClNO3S/c10-15(13,14)7-3-1-6-2-4-9(12)11-8(6)5-7/h1,3,5H,2,4H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAXOGFHTBCUHOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC2=C1C=CC(=C2)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901212609
Record name 1,2,3,4-Tetrahydro-2-oxo-7-quinolinesulfonyl chloride
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Molecular Weight

245.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

947499-04-9
Record name 1,2,3,4-Tetrahydro-2-oxo-7-quinolinesulfonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=947499-04-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2,3,4-Tetrahydro-2-oxo-7-quinolinesulfonyl chloride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

The 2-Oxo-1,2,3,4-tetrahydroquinoline-7-sulfonyl Chloride Scaffold: Structural Dynamics, Synthetic Methodologies, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, rigidified bicyclic systems are highly sought after for their ability to lock pharmacophores into optimal conformations. The 3,4-dihydroquinolin-2(1H)-one (dihydrocarbostyril) core is a privileged scaffold that provides a stable hydrogen-bond donor/acceptor pair. When functionalized with a sulfonyl chloride at the C7 position, this scaffold becomes a powerful electrophilic building block. This technical guide explores the physicochemical properties, regioselective synthesis, and downstream applications of 2-Oxo-1,2,3,4-tetrahydroquinoline-7-sulfonyl chloride , providing self-validating protocols designed for drug development professionals.

Structural Identity and Physicochemical Profile

Understanding the physical parameters of this building block is critical for reaction design and storage. As a highly reactive electrophile, the sulfonyl chloride moiety is susceptible to hydrolysis, necessitating strict handling protocols[1].

Table 1: Quantitative Chemical and Physical Properties

PropertyValue
Chemical Name 2-Oxo-1,2,3,4-tetrahydroquinoline-7-sulfonyl chloride
CAS Registry Number 947499-04-9
Molecular Formula C9H8ClNO3S
Molecular Weight 245.68 g/mol
Hydrogen Bond Donors 1 (Lactam NH)
Hydrogen Bond Acceptors 3 (Lactam C=O, Sulfonyl S=O x2)
Electrophilic Vector C7-Sulfonyl Chloride
Storage Requirements 2-8 °C, inert atmosphere (Argon/N₂), moisture-free

Mechanistic Role in Drug Design

The strategic placement of the sulfonyl group at the C7 position allows for the generation of diverse sulfonamide libraries. The dihydrocarbostyril core acts as a conformational mimic of an anilide, restricting rotatable bonds and reducing the entropic penalty upon target binding[2].

This specific C7-vector is extensively utilized in the synthesis of heterocyclic kinase inhibitors[3] and melatonin (MT1/MT2) receptor stimulants[4]. In MT1/MT2 receptor targeting, the rigid bicyclic system anchors the molecule within the transmembrane binding pocket, while the sulfonamide extension reaches into auxiliary sub-pockets to drive subtype selectivity[4].

The Causality of Synthesis: Overcoming Regioselectivity

A common pitfall in the synthesis of this building block is attempting a direct chlorosulfonation of the parent 3,4-dihydroquinolin-2(1H)-one using chlorosulfonic acid.

The Chemical Causality: In the dihydrocarbostyril system, the N1-amide nitrogen donates electron density into the aromatic ring, acting as an ortho/para director. However, the C8 position (ortho to N1) is sterically hindered by the fused aliphatic ring. Consequently, electrophilic aromatic substitution occurs almost exclusively at the C6 position (para to N1).

Attempting to force direct C7-substitution is thermodynamically and kinetically unviable. Therefore, accessing the C7-sulfonyl chloride requires a strategic workaround: a regioselective Sandmeyer-type reaction starting from the pre-functionalized 7-amino-3,4-dihydroquinolin-2(1H)-one .

Self-Validating Experimental Protocols

Protocol A: Synthesis via Sandmeyer-Type Chlorosulfonation

This protocol utilizes a radical-mediated process. Copper(II) chloride serves as a critical redox catalyst. Sulfur dioxide reduces Cu(II) to Cu(I), which then transfers a single electron to the diazonium salt, triggering the extrusion of N₂ and the formation of a highly reactive C7-aryl radical.

Step-by-Step Methodology:

  • Diazotization: Suspend 7-amino-3,4-dihydroquinolin-2(1H)-one (1.0 eq) in a mixture of concentrated HCl and glacial acetic acid. Cool to 0 °C.

  • Slowly add a cold aqueous solution of sodium nitrite (NaNO₂, 1.1 eq) dropwise. Maintain the temperature below 5 °C to prevent the degradation of the diazonium salt into a phenol. Stir for 30 minutes.

  • Radical Chlorosulfonation: In a separate flask, prepare a saturated solution of SO₂ gas in glacial acetic acid containing CuCl₂ (0.2 eq). Cool to 0 °C.

  • Add the cold diazonium salt solution dropwise into the SO₂/CuCl₂ mixture.

  • Allow the reaction to warm to room temperature and stir until nitrogen evolution ceases (approx. 2 hours).

  • Pour the mixture into crushed ice to precipitate the product. Filter, wash with cold water, and dry under high vacuum.

Self-Validation Checkpoint: Sulfonyl chlorides are notoriously incompatible with standard reverse-phase LC-MS due to rapid hydrolysis in aqueous mobile phases. To validate reaction completion and product integrity, withdraw a 10 µL aliquot, quench it into 200 µL of anhydrous methanol containing a drop of triethylamine, and stir for 5 minutes. This quantitatively converts the sulfonyl chloride into the stable methyl sulfonate ester, which can be accurately analyzed via LC-MS without degradation artifacts.

Sandmeyer SM 7-Amino-3,4-dihydroquinolin-2(1H)-one (Starting Material) Diazo Diazonium Salt (Transient Intermediate) SM->Diazo NaNO2, aq. HCl 0-5 °C Product 2-Oxo-1,2,3,4-tetrahydroquinoline- 7-sulfonyl chloride Diazo->Product SO2, CuCl2 AcOH, RT

Synthetic workflow for 2-Oxo-1,2,3,4-tetrahydroquinoline-7-sulfonyl chloride via Sandmeyer reaction.

Protocol B: Downstream Sulfonamide Library Generation

To utilize this core in drug discovery, it is reacted with diverse aliphatic or aromatic amines.

Step-by-Step Methodology:

  • Dissolve 2-Oxo-1,2,3,4-tetrahydroquinoline-7-sulfonyl chloride (1.0 eq) in anhydrous dichloromethane (DCM) under an argon atmosphere.

  • Add N,N-Diisopropylethylamine (DIPEA, 2.5 eq). Causality: DIPEA is highly sterically hindered; it acts purely as a non-nucleophilic acid scavenger to mop up the HCl byproduct without competing with the target amine for the electrophile.

  • Add the desired primary or secondary amine (1.1 eq) dropwise at room temperature.

  • Stir for 2-4 hours until complete consumption of the sulfonyl chloride.

Self-Validation Checkpoint: Following the reaction, the mixture contains the product, unreacted amine, and DIPEA hydrochloride. A sequential washing strategy validates the purity: wash the DCM layer with 1M aqueous HCl. This selectively protonates and removes residual aliphatic amines and DIPEA into the aqueous layer, leaving the neutral sulfonamide in the organic phase. TLC (using a UV-active indicator) should show a single distinct spot, confirming the complete removal of the highly polar starting amine.

Downstream Core 2-Oxo-1,2,3,4-tetrahydroquinoline- 7-sulfonyl chloride Reaction Nucleophilic Substitution (DIPEA, DCM, RT) Core->Reaction Amine Diverse Amines (1° or 2°) Amine->Reaction Lib Sulfonamide Library (Drug Candidates) Reaction->Lib

Workflow for generating sulfonamide drug libraries from the 7-sulfonyl chloride core.

References

  • WO 2009/023844 A2 - Heterocyclic Compounds, World Intellectual Property Organization (via Googleapis). Available at:[Link]

  • CN104109143A - Melatonin (MT1-MT2) receptor stimulant, and preparation method and use thereof, Google Patents.

Sources

An In-depth Technical Guide to 2-Oxo-1,2,3,4-tetrahydroquinoline-7-sulfonyl chloride: Properties, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Oxo-1,2,3,4-tetrahydroquinoline-7-sulfonyl chloride, a heterocyclic compound of interest in medicinal chemistry. This document details its physicochemical properties, outlines a probable synthetic pathway, and explores its potential applications as a versatile building block in the design and development of novel therapeutic agents.

Core Molecular Attributes

2-Oxo-1,2,3,4-tetrahydroquinoline-7-sulfonyl chloride is a derivative of the tetrahydroquinoline scaffold, which is a common motif in medicinal chemistry.[1][2] The introduction of a sulfonyl chloride group at the 7-position provides a reactive handle for further chemical modifications, making it a valuable intermediate for creating libraries of compounds for biological screening.[3]

Physicochemical Data
PropertyValueSource
Molecular Formula C₉H₈ClNO₃SCalculated
Molecular Weight 245.68 g/mol Calculated
Exact Mass 244.99135 DaCalculated

Note: As this specific compound is not widely cataloged, the molecular weight and exact mass are calculated based on its chemical formula. These values are crucial for analytical characterization, such as mass spectrometry.

Synthesis and Reactivity

Proposed Synthetic Workflow

The key transformation is the introduction of the sulfonyl chloride group onto the aromatic ring of the tetrahydroquinoline core. This is typically achieved through chlorosulfonation.

Synthesis_Workflow A 2-Oxo-1,2,3,4-tetrahydroquinoline C 2-Oxo-1,2,3,4-tetrahydroquinoline-7-sulfonyl chloride A->C Chlorosulfonation B Chlorosulfonic Acid (ClSO3H) B->C Reagent

Caption: Proposed synthesis of 2-Oxo-1,2,3,4-tetrahydroquinoline-7-sulfonyl chloride.

Experimental Protocol:

  • Reaction Setup: In a flask equipped with a stirrer and under an inert atmosphere (e.g., nitrogen or argon), cool chlorosulfonic acid to 0°C.

  • Substrate Addition: Slowly add 2-oxo-1,2,3,4-tetrahydroquinoline to the cooled chlorosulfonic acid. The temperature should be carefully monitored and maintained.

  • Reaction Progression: After the addition is complete, allow the mixture to gradually warm to room temperature and then heat to a moderate temperature (e.g., 50-60°C) for several hours to drive the reaction to completion.

  • Work-up: Carefully pour the reaction mixture into ice-water to quench the excess chlorosulfonic acid. The solid product, 2-Oxo-1,2,3,4-tetrahydroquinoline-7-sulfonyl chloride, will precipitate.

  • Purification: The precipitate can be collected by filtration, washed with cold water, and then dried. Further purification can be achieved by recrystallization or flash chromatography.

Causality Behind Experimental Choices:

  • Inert Atmosphere: The sulfonyl chloride functional group is sensitive to moisture, hence the need for an inert atmosphere to prevent hydrolysis.

  • Controlled Temperature: The reaction of chlorosulfonic acid is highly exothermic. Slow addition at low temperatures is crucial to control the reaction rate and prevent unwanted side reactions.

  • Quenching in Ice-Water: This step serves to safely neutralize the highly reactive chlorosulfonic acid and to precipitate the product, which is typically insoluble in water.

Applications in Drug Discovery

The 2-oxo-1,2,3,4-tetrahydroquinoline scaffold is a "privileged" structure in medicinal chemistry, appearing in a wide range of biologically active compounds.[1][2][4] Derivatives of tetrahydroquinoline have been investigated for various therapeutic applications, including as anticancer agents.[1][5]

The sulfonyl chloride moiety is a versatile functional group that can readily react with a variety of nucleophiles, such as amines, alcohols, and phenols, to form sulfonamides, sulfonates, and other sulfur-containing compounds.[3][6] This reactivity allows for the straightforward synthesis of a diverse library of derivatives from a single intermediate.

Signaling Pathway and Workflow Visualization

The primary utility of 2-Oxo-1,2,3,4-tetrahydroquinoline-7-sulfonyl chloride is as a scaffold for generating new chemical entities. The workflow for its use in a drug discovery program is outlined below.

Drug_Discovery_Workflow cluster_synthesis Library Synthesis cluster_screening Screening and Optimization A 2-Oxo-1,2,3,4-tetrahydroquinoline-7-sulfonyl chloride C Sulfonamide/Sulfonate Library A->C B Diverse Nucleophiles (Amines, Alcohols, etc.) B->C D High-Throughput Screening C->D E Hit Identification D->E Biological Assays F Lead Optimization (SAR) E->F Structure-Activity Relationship G Candidate Drug F->G

Caption: Drug discovery workflow utilizing the target compound.

This workflow highlights the central role of the title compound as a starting material for creating a chemical library, which is then screened to identify "hit" compounds with desired biological activity. Subsequent optimization of these hits through structure-activity relationship (SAR) studies can lead to the identification of a candidate drug. The tetrahydroquinoline core provides a rigid scaffold that can be appropriately decorated with various functional groups to interact with biological targets. N-sulfonyl-1,2,3,4-tetrahydroisoquinoline derivatives, a related class of compounds, have shown promise as antimicrobial agents.[7]

Conclusion

2-Oxo-1,2,3,4-tetrahydroquinoline-7-sulfonyl chloride represents a valuable, albeit not commonly cataloged, chemical intermediate for drug discovery and development. Its synthesis is achievable through established methods, and its reactivity allows for the creation of diverse molecular libraries. The embedded 2-oxo-1,2,3,4-tetrahydroquinoline scaffold is a well-recognized pharmacophore, suggesting that derivatives of this compound hold significant potential for the development of new therapeutic agents. Researchers in medicinal chemistry can leverage this guide to synthesize and utilize this versatile building block in their quest for novel drugs.

References

  • Vertex Pharmaceuticals. (2011).
  • PubChemLite. 6-chloro-2-oxo-1,2,3,4-tetrahydroquinoline-7-sulfonyl chloride.
  • ChemicalBook. 1,2,3,4-tetrahydro-2-(trifluoroacetyl)isoquinoline-7-sulfonyl chloride.
  • PubChem. 2-(Trifluoroacetyl)-1,2,3,4-tetrahydroisoquinoline-7-sulfonyl chloride.
  • Chemical Substance Information. 1-oxo-1,2,3,4-tetrahydroisoquinoline-7-sulfonyl chloride.
  • Angewandte Chemie International Edition. (2020).
  • BLDpharm. 2-Oxo-1,2,3,4-tetrahydroquinoline-6-sulfonyl chloride.
  • PubChemLite. 1-oxo-1,2,3,4-tetrahydroisoquinoline-7-sulfonyl chloride.
  • Rinaldi Tosi, M. E., et al. (2023). N‐Sulfonyl‐1,2,3,4‐tetrahydroisoquinoline Derivatives: Synthesis, Antimicrobial Evaluations, and Theoretical Insights. Chemistry & Biodiversity.
  • MDPI. (2021). Design and Synthesis of (2-oxo-1,2-Dihydroquinolin-4-yl)
  • PubChem. 1,2,3,4-Tetrahydroquinoline.
  • The Good Scents Company. 1,2,3,4-tetrahydroquinoline.
  • Nature. (2024).
  • ACS Publications. (2024). Discovery of Novel N-Sulfonamide-tetrahydroquinolines as Potent Retinoic Acid Receptor-Related Orphan Receptor γt (RORγt)
  • ResearchGate. (2025).
  • precisionFDA. 1,2,3,4-TETRAHYDROISOQUINOLINE-7-SULFONAMIDE.
  • PubMed. (2019).
  • Wikipedia. Tetrahydroquinoline.
  • Santa Cruz Biotechnology. 1,2,3,4-Tetrahydro-2-(trifluoroacetyl)isoquinoline-7-sulfonyl chloride.

Sources

Solubility profile of 2-Oxo-1,2,3,4-tetrahydroquinoline-7-sulfonyl chloride in organic solvents

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Solubility Profile of 2-Oxo-1,2,3,4-tetrahydroquinoline-7-sulfonyl chloride in Organic Solvents

In the landscape of modern drug discovery and development, the intrinsic physicochemical properties of a new chemical entity (NCE) are paramount to its ultimate success as a therapeutic agent. Among these, aqueous and organic solubility stand out as a critical determinant of a drug's developability, influencing everything from formulation strategies to bioavailability.[1][2][3] Poor solubility can present significant hurdles, leading to costly late-stage failures in the development pipeline.[2] This guide is dedicated to providing researchers, scientists, and drug development professionals with a comprehensive technical framework for understanding and determining the solubility profile of a key pharmaceutical intermediate: 2-Oxo-1,2,3,4-tetrahydroquinoline-7-sulfonyl chloride. By elucidating the theoretical underpinnings and providing a robust experimental protocol, we aim to empower researchers to generate high-quality, reproducible solubility data essential for informed decision-making in the progression of NCEs.

Introduction to 2-Oxo-1,2,3,4-tetrahydroquinoline-7-sulfonyl chloride

2-Oxo-1,2,3,4-tetrahydroquinoline-7-sulfonyl chloride is a heterocyclic compound of significant interest in medicinal chemistry. Its structural motif, featuring a quinolone core, is a common scaffold in a variety of pharmacologically active molecules. The presence of a reactive sulfonyl chloride group makes it a valuable intermediate for the synthesis of a diverse array of sulfonamide derivatives, which are a cornerstone of many therapeutic classes.[4][5] Understanding the solubility of this intermediate in various organic solvents is crucial for its synthesis, purification, and subsequent derivatization reactions.

The chemical structure of 2-Oxo-1,2,3,4-tetrahydroquinoline-7-sulfonyl chloride, with its polar lactam and sulfonyl chloride functionalities, alongside a relatively nonpolar bicyclic core, suggests a nuanced solubility profile that will be highly dependent on the nature of the chosen solvent.

Caption: Chemical structure of 2-Oxo-1,2,3,4-tetrahydroquinoline-7-sulfonyl chloride.

Theoretical Considerations for Solubility

The solubility of a solid in a liquid is governed by the principle of "like dissolves like," which is a simplified expression of the complex interplay of intermolecular forces between the solute and the solvent. For 2-Oxo-1,2,3,4-tetrahydroquinoline-7-sulfonyl chloride, the key factors influencing its solubility in organic solvents include:

  • Polarity: The molecule possesses both polar (lactam, sulfonyl chloride) and nonpolar (aromatic and aliphatic rings) regions. Solvents with a polarity that can effectively solvate both of these regions will likely exhibit higher dissolving capacity.

  • Hydrogen Bonding: The lactam group contains a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O). Solvents that can participate in hydrogen bonding, such as alcohols, are expected to be good solvents.

  • Dipole-Dipole Interactions: The polar C=O and S=O bonds create significant dipole moments, which will interact favorably with polar aprotic solvents like acetone or acetonitrile.

  • Van der Waals Forces: The nonpolar carbocyclic ring will interact via weaker van der Waals forces, which are more significant in nonpolar solvents.

Given these characteristics, a range of organic solvents with varying polarities and hydrogen bonding capabilities should be investigated to establish a comprehensive solubility profile.

Experimental Determination of Solubility: A Best-Practice Protocol

The determination of equilibrium solubility is a cornerstone of pre-formulation studies.[6] The shake-flask method, when meticulously executed, remains the gold standard for obtaining reliable thermodynamic solubility data.[2][7]

Materials and Equipment
  • Solute: 2-Oxo-1,2,3,4-tetrahydroquinoline-7-sulfonyl chloride (purity >98%)

  • Solvents: A selection of high-purity organic solvents (e.g., methanol, ethanol, isopropanol, acetonitrile, acetone, tetrahydrofuran (THF), dichloromethane (DCM), ethyl acetate, toluene, heptane).

  • Equipment:

    • Analytical balance (±0.1 mg)

    • Vials with screw caps (e.g., 4 mL glass vials)

    • Thermostatically controlled shaker or incubator

    • Centrifuge

    • Syringes and syringe filters (0.22 µm)

    • High-Performance Liquid Chromatography (HPLC) system with a UV detector

    • Volumetric flasks and pipettes

Experimental Workflow

The following workflow outlines the steps for determining the equilibrium solubility of the target compound.

Solubility_Workflow cluster_Preparation Preparation cluster_Equilibration Equilibration cluster_Sampling_and_Analysis Sampling & Analysis cluster_Quantification Quantification A Weigh excess solid into vials B Add a known volume of solvent A->B Step 1 C Seal vials and place in a shaker at a constant temperature B->C Step 2 D Equilibrate for a predetermined time (e.g., 24-48 hours) C->D Step 3 E Centrifuge to pellet undissolved solid D->E Step 4 F Withdraw supernatant and filter E->F Step 5 G Dilute the saturated solution F->G Step 6 H Analyze by HPLC G->H Step 7 J Determine concentration and calculate solubility H->J Step 8 I Prepare a standard calibration curve I->J

Caption: Experimental workflow for equilibrium solubility determination.

Detailed Step-by-Step Methodology
  • Preparation of Vials: Accurately weigh an excess amount of 2-Oxo-1,2,3,4-tetrahydroquinoline-7-sulfonyl chloride into each vial. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

  • Addition of Solvent: Add a precise volume of the selected organic solvent to each vial.

  • Equilibration: Securely cap the vials and place them in a shaker set to a constant temperature (e.g., 25 °C). Allow the samples to equilibrate for a sufficient period, typically 24 to 48 hours, to ensure that thermodynamic equilibrium is reached.[7]

  • Phase Separation: After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid. This step is crucial to avoid aspirating solid particles during sampling.[8]

  • Sampling: Carefully withdraw a known volume of the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter into a clean vial. Filtration ensures the removal of any fine, suspended particles.

  • Dilution: Accurately dilute the filtered saturated solution with a suitable solvent (often the mobile phase used for HPLC analysis) to bring the concentration within the linear range of the analytical method.

  • HPLC Analysis: Analyze the diluted samples using a validated HPLC method. A reverse-phase C18 column is often suitable for such compounds. The mobile phase could consist of a gradient of water and acetonitrile or methanol.[9] Detection is typically performed using a UV detector at a wavelength where the compound exhibits maximum absorbance.

  • Quantification: Prepare a calibration curve using standard solutions of 2-Oxo-1,2,3,4-tetrahydroquinoline-7-sulfonyl chloride of known concentrations. Use the calibration curve to determine the concentration of the diluted saturated solution. Calculate the original solubility in mg/mL or mol/L, accounting for the dilution factor.

Anticipated Solubility Profile and Data Interpretation

Based on the chemical structure, a hypothetical solubility profile can be anticipated. This should be experimentally verified.

Table 1: Anticipated Qualitative Solubility of 2-Oxo-1,2,3,4-tetrahydroquinoline-7-sulfonyl chloride in Common Organic Solvents

Solvent ClassExample SolventsPredicted SolubilityRationale
Polar Protic Methanol, EthanolHighCapable of hydrogen bonding with the lactam and solvating the polar sulfonyl chloride group.
Polar Aprotic Acetonitrile, Acetone, THFModerate to HighStrong dipole-dipole interactions with the polar functional groups.
Chlorinated Dichloromethane (DCM)ModerateCan solvate the overall molecule, but lacks strong hydrogen bonding capabilities.
Esters Ethyl AcetateLow to ModerateIntermediate polarity, may offer a balance of interactions.
Aromatic TolueneLowPrimarily nonpolar interactions, less effective at solvating the polar groups.
Aliphatic HeptaneVery LowNonpolar solvent, unable to effectively solvate the polar functionalities.

Interpretation of Results for Drug Development:

  • High Solubility in a particular solvent: This solvent could be suitable for reaction chemistry, purification (e.g., crystallization), and formulation of stock solutions for screening assays.[1]

  • Moderate Solubility: These solvents may still be useful, particularly if a combination of solvents is employed to fine-tune the solubility for specific applications.

  • Low Solubility: While not ideal for creating solutions, low solubility in a particular solvent might be advantageous for inducing precipitation or crystallization during purification.

Conclusion and Future Directions

This guide has provided a comprehensive overview of the theoretical and practical considerations for determining the solubility profile of 2-Oxo-1,2,3,4-tetrahydroquinoline-7-sulfonyl chloride in organic solvents. By following the detailed experimental protocol, researchers can generate reliable and reproducible data that is essential for the advancement of drug discovery and development programs.[7] Early and accurate assessment of solubility can significantly de-risk a project by identifying potential liabilities and informing strategies to mitigate them.[1][2]

Future work should focus on expanding the range of solvents tested, including co-solvent systems, and investigating the effect of temperature on solubility. Additionally, for compounds intended for oral administration, determining the aqueous solubility at different pH values is a critical next step.

References

  • BMG LABTECH. (2023). Drug solubility: why testing early matters in HTS. BMG LABTECH. [Link]

  • Ionescu, C., et al. (2020). The Importance of Solubility for New Drug Molecules. IntechOpen. [Link]

  • Experiment 1 Determination of Solubility Class. (n.d.). Course Hero. [Link]

  • Bergström, C. A. S., & Llinas, A. (2020). Strategies of solubility enhancement and perspectives in solubility measurements of pharmaceutical compounds. ADMET and DMPK, 8(3), 183–187. [Link]

  • Alsenz, J., & Kansy, M. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. CHIMIA International Journal for Chemistry, 65(7), 569-574. [Link]

  • Persson, E. (2005). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]

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  • Blacker, A. J., et al. (2009). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Organic Process Research & Development, 13(5), 941–948. [Link]

  • Shaik, S. P., et al. (2022). 1, 2- Dihydroquinoline sulphonamides synthesis, characterization, and biological evaluation. Journal of Cardiovascular Disease Research, 13(5), 1143-1150. [Link]

  • PubChemLite. (n.d.). 2-oxo-1,2,3,4-tetrahydroquinoline-7-carboxylic acid. PubChemLite. [Link]

  • Tosi, M. E. R., et al. (2023). N‐Sulfonyl‐1,2,3,4‐tetrahydroisoquinoline Derivatives: Synthesis, Antimicrobial Evaluations, and Theoretical Insights. Chemistry & Biodiversity, 20(12), e202300905. [Link]

  • Chemcas. (n.d.). 1-oxo-1,2,3,4-tetrahydroisoquinoline-7-sulfonyl chloride. Chemcask. [Link]

  • PubChem. (n.d.). 2-(Trifluoroacetyl)-1,2,3,4-tetrahydroisoquinoline-7-sulfonyl chloride. PubChem. [Link]

  • Organic Chemistry Portal. (n.d.). Sulfonyl chloride synthesis by chlorosulfonation. Organic Chemistry Portal. [Link]

  • Barabe, F., et al. (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie International Edition, 58(41), 14811-14816. [Link]

Sources

An In-depth Technical Guide to the Chlorosulfonation of 3,4-Dihydro-2(1H)-quinolinone

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive overview of the chlorosulfonation of 3,4-dihydro-2(1H)-quinolinone, a critical reaction for the synthesis of key pharmaceutical intermediates. The document delves into the underlying mechanistic principles, offers detailed experimental protocols, and discusses the critical parameters that influence reaction outcomes. This guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis and modification of quinolinone-based scaffolds.

Introduction

3,4-Dihydro-2(1H)-quinolinone and its derivatives represent a privileged scaffold in medicinal chemistry, forming the core structure of numerous biologically active compounds.[1][2][3][4] Notably, sulfonated quinolinone derivatives have emerged as potent therapeutic agents, including treatments for cancer and as novel antidepressants.[2][5][6] The introduction of a chlorosulfonyl group onto the quinolinone ring is a pivotal transformation, enabling further derivatization to a wide array of sulfonamides and related compounds.[7][8] Understanding the intricacies of the chlorosulfonation mechanism is therefore paramount for the efficient and regioselective synthesis of these valuable molecules.

This guide will focus on the direct chlorosulfonation of 3,4-dihydro-2(1H)-quinolinone using chlorosulfonic acid, a common and effective method for this transformation.[7] We will explore the electrophilic aromatic substitution (EAS) mechanism, the directing effects of the substituents on the quinolinone ring, and provide a practical, field-tested experimental protocol.

The Mechanism of Chlorosulfonation

The chlorosulfonation of 3,4-dihydro-2(1H)-quinolinone proceeds via an electrophilic aromatic substitution (EAS) pathway.[9][10] This class of reactions involves the attack of an electrophile on the electron-rich aromatic ring, leading to the substitution of a hydrogen atom.[9][10]

The Electrophile: Sulfur Trioxide

In chlorosulfonation with chlorosulfonic acid (ClSO₃H), the active electrophile is believed to be sulfur trioxide (SO₃), which is in equilibrium with chlorosulfonic acid. The reaction is typically performed using an excess of chlorosulfonic acid, which also serves as the solvent.

Regioselectivity: The Directing Effects of Substituents

The 3,4-dihydro-2(1H)-quinolinone ring system contains both activating and deactivating groups that influence the position of electrophilic attack.

  • The Amide Group: The nitrogen atom of the lactam ring is an activating, ortho-, para- directing group due to its ability to donate its lone pair of electrons into the aromatic ring through resonance.

  • The Carbonyl Group: The carbonyl group is a deactivating, meta- directing group, withdrawing electron density from the ring.

  • The Fused Saturated Ring: The dihydro portion of the quinolinone has a minor electronic effect.

The powerful activating effect of the amide nitrogen dominates, directing the incoming electrophile primarily to the para position (position 6) relative to the nitrogen. This leads to the formation of 3,4-dihydro-2-oxo-1,2,3,4-tetrahydroquinoline-6-sulfonyl chloride as the major product.

Mechanistic Steps

The chlorosulfonation of 3,4-dihydro-2(1H)-quinolinone can be broken down into the following key steps:

  • Generation of the Electrophile: Chlorosulfonic acid is in equilibrium with sulfur trioxide (SO₃), the active electrophile.

  • Electrophilic Attack: The π-electrons of the aromatic ring of 3,4-dihydro-2(1H)-quinolinone attack the sulfur atom of SO₃. This attack preferentially occurs at the C6 position due to the directing effect of the amide nitrogen. This step is the rate-determining step as it temporarily disrupts the aromaticity of the ring.

  • Formation of the Sigma Complex (Arenium Ion): The attack of the electrophile leads to the formation of a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.

  • Deprotonation and Restoration of Aromaticity: A base (such as the chlorosulfonate anion) removes a proton from the carbon atom bearing the sulfonyl group, restoring the aromaticity of the ring and forming the sulfonic acid intermediate.

  • Conversion to the Sulfonyl Chloride: The sulfonic acid intermediate then reacts with another molecule of chlorosulfonic acid or thionyl chloride (if added) to form the final product, 3,4-dihydro-2(1H)-quinolinone-6-sulfonyl chloride.[7]

Visualizing the Mechanism

The following diagram illustrates the key steps in the chlorosulfonation of 3,4-dihydro-2(1H)-quinolinone.

Chlorosulfonation_Mechanism cluster_0 Step 1: Electrophile Generation cluster_1 Step 2 & 3: Electrophilic Attack & Sigma Complex Formation cluster_2 Step 4: Deprotonation cluster_3 Step 5: Conversion to Sulfonyl Chloride ClSO3H_1 2 ClSO₃H SO3_H3O_Cl SO₃ + H₃O⁺ + Cl⁻ ClSO3H_1->SO3_H3O_Cl Equilibrium SO3 SO₃ Quinolinone 3,4-Dihydro-2(1H)-quinolinone Sigma_Complex Sigma Complex (Arenium Ion) Quinolinone->Sigma_Complex + SO₃ Sigma_Complex_2 Sigma Complex Sulfonic_Acid Sulfonic Acid Intermediate Sigma_Complex_2->Sulfonic_Acid - H⁺ Cl_minus Cl⁻ Sulfonic_Acid_2 Sulfonic Acid Intermediate Sulfonyl_Chloride 3,4-Dihydro-2(1H)-quinolinone-6-sulfonyl chloride Sulfonic_Acid_2->Sulfonyl_Chloride + ClSO₃H ClSO3H_2 ClSO₃H Experimental_Workflow start Start setup Reaction Setup (Flask in Ice Bath) start->setup end End add_csa Add Chlorosulfonic Acid setup->add_csa add_quinolinone Add 3,4-Dihydro-2(1H)-quinolinone (Portion-wise, < 10°C) add_csa->add_quinolinone react Stir at Room Temperature (2-4 hours) add_quinolinone->react quench Quench on Crushed Ice react->quench extract Extract with Dichloromethane quench->extract wash Wash with H₂O, NaHCO₃, Brine extract->wash dry Dry over Na₂SO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Recrystallization concentrate->purify product Pure 3,4-Dihydro-2(1H)-quinolinone-6-sulfonyl chloride purify->product product->end

Sources

Comprehensive Safety Data Sheet (SDS) and Laboratory Handling Guidelines for 2-Oxo-1,2,3,4-tetrahydroquinoline-7-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Application Guide

Executive Summary

In contemporary drug discovery, the sulfonamide moiety remains a privileged pharmacophore, frequently utilized to modulate target binding affinity and improve pharmacokinetic profiles. 2-Oxo-1,2,3,4-tetrahydroquinoline-7-sulfonyl chloride (CAS: 947499-04-9) is a highly valuable, yet highly reactive, electrophilic building block used to install this moiety. Because of its intense reactivity, standard handling procedures are insufficient. This whitepaper synthesizes critical Safety Data Sheet (SDS) information with field-proven laboratory protocols, emphasizing the mechanistic causality behind its hazards and providing self-validating experimental workflows to ensure both safety and high synthetic yields.

Chemical Identity and Quantitative Data

Before integrating this compound into a synthetic pipeline, it is critical to understand its baseline physical properties. The structural integration of a lactam ring (2-oxo-1,2,3,4-tetrahydroquinoline) with a sulfonyl chloride group creates a bifunctional molecule that requires strict environmental controls [1].

PropertyValue
Chemical Name 2-Oxo-1,2,3,4-tetrahydroquinoline-7-sulfonyl chloride
CAS Number 947499-04-9
Molecular Formula C9H8ClNO3S
Molecular Weight 245.68 g/mol
Appearance Solid (typically off-white to pale yellow powder)
Electrophilic Center S(VI) atom of the sulfonyl chloride group
Storage Temperature 2-8°C (Under inert atmosphere)

Hazard Profile & Mechanistic Causality (SDS Integration)

Understanding the why behind a chemical's hazard classification is the foundation of laboratory safety. This compound is classified under the Globally Harmonized System (GHS) with the following primary hazards:

  • H314: Causes severe skin burns and eye damage (Skin Corr. 1B/1C).

  • H335: May cause respiratory irritation (STOT SE 3).

The Causality of the Hazard

The severe corrosivity of 2-oxo-1,2,3,4-tetrahydroquinoline-7-sulfonyl chloride is not inherent to the intact molecule, but rather to its degradation pathway. The highly electrophilic sulfur atom is extremely susceptible to nucleophilic attack by water.

Upon contact with ambient moisture, sweat on the skin, or the mucous membranes of the respiratory tract, the compound undergoes rapid, exothermic hydrolysis. This S-Cl bond cleavage generates equimolar amounts of hydrochloric acid (HCl) and the corresponding sulfonic acid. It is the localized, rapid generation of concentrated HCl that drives acute cellular necrosis, protein denaturation, and severe chemical burns [2]. Furthermore, if stored improperly, this moisture-driven hydrolysis initiates an autocatalytic degradation loop , where the generated HCl accelerates the breakdown of the remaining bulk material, leading to pressure buildup in sealed containers.

G SM 2-Oxo-1,2,3,4-tetrahydroquinoline- 7-sulfonyl chloride Water H2O (Moisture) SM->Water Exposure Amine Primary/Secondary Amine + DIPEA (Base) SM->Amine Anhydrous Conditions Hydrolysis Hydrolysis Pathway (Hazard) Water->Hydrolysis HCl HCl + Sulfonic Acid (Corrosive) Hydrolysis->HCl Synthesis Nucleophilic Substitution (Target Workflow) Amine->Synthesis Product Sulfonamide Derivative (Stable Product) Synthesis->Product

Mechanistic pathways of 2-Oxo-1,2,3,4-tetrahydroquinoline-7-sulfonyl chloride reactivity.

Laboratory Handling & Storage Protocols

To mitigate the hazards described above, the handling of this compound must be treated as a self-validating system where every action prevents moisture ingress.

Storage Directives
  • Environment: Store at 2-8°C in a secondary desiccator.

  • Causality: Thermal energy and ambient humidity drive the autocatalytic hydrolysis. Storing the compound cold and under an Argon headspace suppresses both kinetic degradation and moisture ingress [2].

PPE and Handling
  • Gloving Strategy: Standard latex offers insufficient barrier protection against the chlorinated solvents (e.g., Dichloromethane) obligatorily used with sulfonyl chlorides. Double-gloving with nitrile (outer) and polyethylene (inner), or the use of heavy-duty butyl rubber gloves, is mandatory [3].

  • Transfer: All weighing and transfer operations should ideally be conducted in a glovebag or via Schlenk line techniques if the ambient relative humidity exceeds 30%.

Handling Storage Storage (Argon, 2-8°C) Prep Preparation (Fume Hood, PPE) Storage->Prep Transfer Inert Transfer (Schlenk/Syringe) Prep->Transfer Reaction Reaction Setup (Anhydrous Solvent) Transfer->Reaction Quench Quenching/Waste (NaHCO3 Buffer) Reaction->Quench

End-to-end laboratory handling and self-validating workflow for reactive electrophiles.

Experimental Workflow: Sulfonamide Synthesis

The most common application for 2-oxo-1,2,3,4-tetrahydroquinoline-7-sulfonyl chloride is the synthesis of sulfonamides via nucleophilic substitution with an amine. The following protocol is designed with built-in causality and self-validating checkpoints.

Reagent Causality Selection
  • Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF) (Water < 50 ppm). Reason: Prevents competitive hydrolysis of the sulfonyl chloride.

  • Base: N,N-Diisopropylethylamine (DIPEA). Reason: While Triethylamine (TEA) is common, DIPEA is preferred. Its steric bulk prevents it from acting as a competing nucleophile, thereby eliminating the formation of transient, highly reactive sulfonylammonium intermediates that can lead to complex side-reactions.

Step-by-Step Methodology
  • System Purge: Flame-dry a round-bottom flask equipped with a magnetic stir bar and purge with Argon for 5 minutes.

  • Amine Preparation: Dissolve the target primary or secondary amine (1.0 equiv) and DIPEA (2.5 equiv) in anhydrous DCM to achieve a 0.1 M concentration.

    • Causality: The 2.5 equivalents of base are strictly required to neutralize the HCl byproduct (1 equiv) and maintain the amine in its unprotonated, nucleophilic state.

  • Thermal Control: Submerge the reaction flask in an ice-water bath (0°C).

    • Causality: The coupling reaction is highly exothermic. Cooling suppresses off-target reactions and thermal degradation of the sulfonyl chloride.

  • Electrophile Addition: Dissolve 2-oxo-1,2,3,4-tetrahydroquinoline-7-sulfonyl chloride (1.1 equiv) in a minimal amount of anhydrous DCM and add it dropwise to the cooled amine solution over 10 minutes.

  • Reaction & Self-Validation (Monitoring): Remove the ice bath and allow the reaction to warm to room temperature (approx. 2-4 hours).

    • Validation Checkpoint: Monitor the reaction via Thin Layer Chromatography (TLC) or LC-MS. The system validates its completion when the distinct UV-active spot corresponding to the sulfonyl chloride starting material completely disappears.

  • Quenching (Self-Validating): Cool the reaction back to 0°C and slowly add saturated aqueous Sodium Bicarbonate ( NaHCO3​ ).

    • Validation Checkpoint: The cessation of CO2​ gas evolution (bubbling) provides immediate visual confirmation that all residual HCl and unreacted sulfonyl chloride have been successfully neutralized.

  • Workup: Extract the aqueous layer with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate in vacuo to yield the crude sulfonamide.

References

  • Title: "Laboratory Safety Guidelines for Handling Reactive Electrophiles and Corrosives" Source: PubChem (National Institutes of Health) URL: [Link]

Methodological & Application

Step-by-step preparation of 2-Oxo-1,2,3,4-tetrahydroquinoline-7-sulfonyl chloride from quinolinone

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Step-by-Step Preparation of 2-Oxo-1,2,3,4-tetrahydroquinoline-7-sulfonyl Chloride

Executive Summary & Mechanistic Rationale

In modern drug discovery, particularly in the development of Indoleamine 2,3-Dioxygenase (IDO) inhibitors and targeted immunotherapeutics, the functionalization of the quinolinone (3,4-dihydroquinolin-2(1H)-one) scaffold is a critical synthetic node[1].

A common pitfall among bench chemists is attempting to synthesize 2-oxo-1,2,3,4-tetrahydroquinoline-7-sulfonyl chloride directly from quinolinone. This direct approach is fundamentally flawed due to electronic directing effects. The amide nitrogen of 3,4-dihydroquinolin-2(1H)-one acts as a strong ortho/para-directing group during electrophilic aromatic substitution (EAS). Because the para-position corresponds to C6, direct treatment of quinolinone with chlorosulfonic acid overwhelmingly yields the 6-sulfonyl chloride isomer[1]. The C7 position is meta to the directing nitrogen, rendering it electronically deactivated.

To successfully access the 7-isomer, we must bypass direct EAS and instead utilize a de novo cyclization strategy. By starting with ethyl 3-phenylpropanoate, we can install the necessary functional groups prior to forming the quinolinone ring. This culminates in a 7-amino-quinolinone intermediate that is perfectly primed for a Sandmeyer-type chlorosulfonation[2].

Visualizing the Synthetic Workflows

G cluster_0 Direct EAS (Yields 6-Isomer) cluster_1 De Novo Route (Yields 7-Isomer) A 3,4-Dihydroquinolin-2(1H)-one (Quinolinone) B 2-Oxo-1,2,3,4-tetrahydroquinoline- 6-sulfonyl chloride A->B ClSO3H (Para-directing NH) C Ethyl 3-phenylpropanoate D Ethyl 3-(2,4-dinitrophenyl)propanoate C->D HNO3, H2SO4 E 7-Amino-3,4-dihydroquinolin-2(1H)-one D->E Pd/C, H2 (Spontaneous Cyclization) F 2-Oxo-1,2,3,4-tetrahydroquinoline- 7-sulfonyl chloride E->F 1. NaNO2, HCl 2. SO2, CuCl2

Fig 1. Divergent synthetic pathways for 6- vs. 7-sulfonyl chloride quinolinone derivatives.

Data Presentation & Analytical Benchmarks

ParameterDirect EAS Route (6-Isomer)De Novo Sandmeyer Route (7-Isomer)
Starting Material 3,4-Dihydroquinolin-2(1H)-oneEthyl 3-phenylpropanoate
Key Intermediates None (Direct conversion)Dinitro ester, 7-Amino-quinolinone
Reagents ClSO3H, CCl4 or DCMHNO3/H2SO4, Pd/C/H2, NaNO2, SO2/CuCl2
Regioselectivity Electronic (C6 is para to NH)Structural (Pre-installed amino group)
Typical Overall Yield 60 – 85%30 – 50% (over 3 steps)
Primary Challenge Handling highly corrosive ClSO3HMulti-step synthesis, handling SO2 gas

Step-by-Step Experimental Protocols

Phase 1: Synthesis of the Quinolinone Precursor (7-Amino-3,4-dihydroquinolin-2(1H)-one)

Step 1.1: Nitration of Ethyl 3-phenylpropanoate

  • Rationale : This step installs the nitro groups at the 2- and 4-positions. The 2-nitro group is essential for the subsequent cyclization into the quinolinone core, while the 4-nitro group will eventually become the 7-amino handle on the final ring[2].

  • Procedure :

    • Prepare a nitrating mixture by carefully adding 25 mL of fuming nitric acid to 50 mL of concentrated sulfuric acid in a round-bottom flask cooled to 0 °C.

    • Slowly add ethyl 3-phenylpropanoate (28.1 mmol) dropwise to the acid mixture, maintaining the internal temperature strictly at 0 °C.

    • Stir the reaction at 0 °C for 60 minutes, then attach a reflux condenser and heat to 60 °C for 16 hours.

    • Cool the mixture to room temperature and carefully pour it over 200 g of crushed ice.

    • Extract the aqueous layer with ethyl acetate (2 x 50 mL). Wash the combined organic layers with saturated aqueous NaHCO3 and brine, dry over anhydrous Na2SO4, and concentrate in vacuo to yield ethyl 3-(2,4-dinitrophenyl)propanoate.

  • Self-Validation Checkpoint : The reaction mixture will transition from a clear solution to a deep yellow/orange biphasic mixture. TLC (Hexanes/EtOAc) should show complete consumption of the starting ester.

Step 1.2: Catalytic Hydrogenation and Spontaneous Cyclization

  • Rationale : Reduction of the nitro groups yields a highly reactive 2,4-diamino intermediate. The amine at the 2-position is perfectly situated to attack the ethyl ester carbonyl via a 6-membered transition state. The thermodynamic stability of the resulting lactam drives a spontaneous intramolecular amidation, generating the quinolinone core[2].

  • Procedure :

    • Dissolve the crude ethyl 3-(2,4-dinitrophenyl)propanoate in absolute ethanol (100 mL).

    • Add 10% Pd/C (approx. 10% w/w) carefully under a nitrogen atmosphere to prevent ignition.

    • Evacuate the flask and backfill with hydrogen gas (using a balloon or a Parr shaker at 30 psi).

    • Stir vigorously at room temperature for 12 hours.

    • Filter the mixture through a pad of Celite to remove the palladium catalyst, washing the pad with hot ethanol.

    • Concentrate the filtrate in vacuo. Purify the residue via recrystallization or silica gel chromatography to afford 7-amino-3,4-dihydroquinolin-2(1H)-one.

  • Self-Validation Checkpoint : Cessation of hydrogen gas uptake indicates complete reduction. Because the cyclization releases ethanol and forms the lactam, LC-MS should confirm the mass of the cyclized product ( [M+H]+=163.2 ) rather than the uncyclized diamine.

Phase 2: Sandmeyer Chlorosulfonation (Assembly of the 7-Sulfonyl Chloride)

Step 2.1: Diazotization

  • Rationale : Converts the stable 7-amino group into a highly labile diazonium leaving group, priming the C7 position for radical substitution.

  • Procedure :

    • Suspend 7-amino-3,4-dihydroquinolin-2(1H)-one (10 mmol) in a mixture of concentrated HCl (15 mL) and glacial acetic acid (5 mL).

    • Cool the suspension to 0 °C using an ice-salt bath.

    • Dissolve sodium nitrite (11 mmol, 1.1 equiv) in a minimal amount of cold water (approx. 5 mL).

    • Add the NaNO2 solution dropwise to the amine suspension, ensuring the internal temperature does not exceed 5 °C. Stir for 45 minutes.

  • Self-Validation Checkpoint : The suspension will gradually clear as the water-soluble diazonium salt forms. Spotting the mixture on starch-iodide paper should yield a blue-black color, confirming the presence of excess nitrous acid.

Step 2.2: Copper-Catalyzed Chlorosulfonation

  • Rationale : Copper(II) chloride acts as a single-electron transfer (SET) catalyst, reducing the diazonium salt to an aryl radical and expelling N2. The radical is trapped by SO2, and subsequent oxidation/chlorine transfer yields the sulfonyl chloride[2].

  • Procedure :

    • In a separate, well-ventilated flask, prepare a saturated solution of SO2 gas in glacial acetic acid (30 mL) at 0 °C. Add CuCl2 dihydrate (2.5 mmol, 0.25 equiv). (Note: Alternatively, a mixture of aqueous sodium bisulfite and HCl can be used to generate SO2 in situ).

    • Slowly transfer the cold diazonium solution into the SO2/CuCl2 mixture over 15 minutes.

    • Allow the reaction to warm to room temperature and stir for 2 hours.

    • Pour the reaction mixture onto crushed ice (100 g). The product will precipitate as a solid.

    • Filter the solid, wash thoroughly with ice-cold water, and dry under high vacuum to yield 2-oxo-1,2,3,4-tetrahydroquinoline-7-sulfonyl chloride.

  • Self-Validation Checkpoint : Immediate, vigorous evolution of nitrogen gas (bubbling) will occur upon mixing. The cessation of gas evolution indicates the completion of the radical coupling.

  • Storage : The final sulfonyl chloride is highly moisture-sensitive and must be stored strictly under an inert gas (Argon/N2) at -20 °C.

References

  • US Patent Application Publication US 2009/0069337 A1. Intermediate 25: Synthesis of 2-oxo-1,2,3,4-tetrahydroquinoline-7-sulfonyl chloride. Google Patents. 2

  • Phenyl Benzenesulfonylhydrazides Exhibit Selective Indoleamine 2,3-Dioxygenase Inhibition with Potent in Vivo Pharmacodynamic Activity and Antitumor Efficacy. Journal of Medicinal Chemistry, ACS Publications (2015). 1

Sources

Application of 2-Oxo-1,2,3,4-tetrahydroquinoline-7-sulfonyl chloride as an active pharmaceutical intermediate (API)

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

2-Oxo-1,2,3,4-tetrahydroquinoline-7-sulfonyl chloride (CAS: 947499-04-9) has emerged as a highly privileged active pharmaceutical intermediate (API) building block[1]. Featuring a conformationally restricted bicyclic lactam core and a highly reactive sulfonyl chloride at the 7-position, this intermediate is instrumental in the design of targeted therapeutics[2].

The tetrahydroquinoline-2-one scaffold serves as a robust hydrogen bond donor/acceptor system, mimicking endogenous indole and quinoline structures while offering superior metabolic stability compared to basic anilines. The 7-position sulfonyl vector is specifically critical for accessing the deep hydrophobic binding pockets of G-protein coupled receptors (GPCRs), distinguishing it from its 6-substituted isomer which presents a different spatial trajectory[3].

This intermediate is prominently utilized in the synthesis of 5-HT6 receptor antagonists for cognitive impairment and Alzheimer's disease[2], melatonin (MT1/MT2) receptor agonists for circadian rhythm disorders[4], and related structural analogs serve as PKM2 activators in oncology[3].

Physicochemical Profiling

Understanding the physical and chemical properties of this API intermediate is essential for optimizing reaction conditions and preventing premature degradation.

PropertyData
Chemical Name 2-Oxo-1,2,3,4-tetrahydroquinoline-7-sulfonyl chloride
CAS Number 947499-04-9[1]
Molecular Formula C9H8ClNO3S[5]
Molecular Weight 245.68 g/mol [6]
Structural Class Bicyclic Lactam / Aryl Sulfonyl Chloride
Key Reactive Sites C7-Sulfonyl Chloride (Electrophile), N1-Lactam (Weak Nucleophile)

Application Workflows & Protocols

Protocol 1: High-Yield Synthesis of Sulfonamide API Precursors

Expertise & Experience Insight: Sulfonyl chlorides are highly prone to hydrolytic degradation. The choice of solvent and base is critical to maximizing yield. We recommend anhydrous Dichloromethane (DCM) coupled with N,N-Diisopropylethylamine (DIPEA). DIPEA is preferred over Triethylamine (TEA) because its increased steric hindrance minimizes nucleophilic attack on the sulfonyl chloride by the base itself, thereby preventing the formation of transient, less reactive sulfene intermediates.

Step-by-Step Methodology:

  • Preparation : Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar under an argon atmosphere to ensure a strictly anhydrous environment.

  • Dissolution : Dissolve the target primary or secondary amine (1.05 equiv) in anhydrous DCM to achieve a 0.2 M concentration.

  • Base Addition : Add DIPEA (2.5 equiv) to the amine solution. Causality: The excess base neutralizes the HCl generated during the sulfonylation, preventing the protonation of the nucleophilic amine and driving the reaction forward.

  • Electrophile Addition : Cool the reaction mixture to 0 °C using an ice bath. Slowly add 2-Oxo-1,2,3,4-tetrahydroquinoline-7-sulfonyl chloride (1.0 equiv) portion-wise over 10 minutes. Causality: Portion-wise addition at 0 °C controls the exothermic nature of the reaction and minimizes hydrolytic side-reactions.

  • Reaction Progression : Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours. Self-Validation: Monitor the consumption of the sulfonyl chloride via TLC (Eluent: 50% Ethyl Acetate in Hexanes) or LC-MS. The reaction is complete when the electrophile spot disappears.

  • Quenching & Extraction : Quench the reaction with saturated aqueous NaHCO3 (15 mL). Extract the aqueous layer with DCM (3 x 15 mL).

  • Purification : Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify via flash column chromatography to yield the pure sulfonamide intermediate.

Protocol 2: N-Alkylation of the Lactam Core (Downstream Functionalization)

For APIs requiring lipophilic optimization (e.g., to cross the blood-brain barrier for 5-HT6 targeting), the lactam nitrogen can be selectively alkylated[7].

Step-by-Step Methodology:

  • Deprotonation : Dissolve the sulfonamide intermediate from Protocol 1 in anhydrous THF. Cool to 0 °C and add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv). Causality: NaH is a strong, non-nucleophilic base that selectively deprotonates the acidic lactam NH (pKa ~15) without cleaving the newly formed sulfonamide bond.

  • Alkylation : Stir for 30 minutes at 0 °C. Self-Validation: Wait until hydrogen gas evolution completely ceases, indicating quantitative deprotonation. Add the desired alkyl halide (e.g., methyl iodide, 1.5 equiv) dropwise.

  • Completion : Stir at room temperature for 4 hours. Quench carefully with saturated aqueous NH4Cl to neutralize unreacted NaH, and extract with Ethyl Acetate. Purify via recrystallization or chromatography.

Mechanistic Visualizations

GPCR Modulator Synthesis Workflow

The following diagram illustrates the divergent synthetic utility of the 7-sulfonyl chloride intermediate in developing distinct therapeutic classes.

API_Workflow A 2-Oxo-1,2,3,4-tetrahydroquinoline- 7-sulfonyl chloride (CAS: 947499-04-9) B Amine Coupling (DIPEA, DCM, 0°C to RT) A->B Sulfonamide Formation C N-Alkylation / Functionalization (NaH, Alkyl Halide, THF) B->C Optional Modification D 5-HT6 Receptor Antagonists (Cognitive Impairment / Alzheimer's) B->D F PKM2 Activators (Oncology / Tumor Metabolism) B->F E MT1/MT2 Receptor Agonists (Sleep Disorders / Circadian Rhythm) C->E

Divergent synthetic workflow of the 7-sulfonyl chloride intermediate in API development.

5-HT6 Receptor Antagonism Signaling Pathway

When integrated into a 5-HT6 receptor antagonist, the tetrahydroquinoline core effectively anchors the molecule within the GPCR binding pocket, modulating the downstream cAMP pathway.

GPCR_Pathway API 5-HT6 Antagonist (API) Receptor 5-HT6 Receptor (Gs-coupled GPCR) API->Receptor Binds & Blocks AC Adenylyl Cyclase (Inhibited) Receptor->AC Prevents Gs Activation cAMP cAMP Levels (Decreased) AC->cAMP Downregulates PKA PKA Activity (Reduced) cAMP->PKA Reduces Glutamate Glutamate / Cholinergic Transmission (Enhanced) PKA->Glutamate Disinhibits

Mechanism of action for 5-HT6 receptor antagonists derived from the API intermediate.

References

  • Title: WO 2009/023844 A2 - 3' SUBSTITUTED COMPOUNDS HAVING 5-HT6 RECEPTOR AFFINITY Source: WIPO / Google Patents URL
  • Title: CN104109143A - Melatonin (MT1-MT2)
  • Title: 2-oxo-N-aryl-1,2,3,4-tetrahydroquinoline-6-sulfonamides as activators of the tumor cell specific M2 isoform of pyruvate kinase Source: National Institutes of Health (NIH) / PubMed Central URL: [Link]

Sources

Application Notes & Protocols: Chlorosulfonation of Quinolinone Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Importance of Quinolinone Sulfonyl Chlorides

The quinolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The functionalization of this scaffold is a critical step in the drug discovery process, enabling the modulation of pharmacokinetic and pharmacodynamic properties. Among the various derivatizations, the introduction of a sulfonyl chloride group (-SO₂Cl) via chlorosulfonation is of paramount importance. This highly reactive moiety serves as a versatile chemical handle for the synthesis of a diverse array of sulfonamides, sulfonate esters, and other sulfur-containing analogs, which are prominent pharmacophores in anticancer and antibacterial agents.

This guide provides a comprehensive overview of the reagents, conditions, and mechanistic principles for the successful chlorosulfonation of quinolinone derivatives. It is designed for researchers, medicinal chemists, and process development professionals, offering field-proven insights to facilitate the synthesis of these valuable intermediates.

Part 1: Mechanistic Insights & Reagent Selection

The Reaction Mechanism: Electrophilic Aromatic Substitution (SEAr)

The chlorosulfonation of the quinolinone ring system is a classic example of an electrophilic aromatic substitution (SEAr) reaction. The process is generally carried out using chlorosulfonic acid (ClSO₃H), which serves as both the solvent and the electrophile source.[1] While several species exist in equilibrium within chlorosulfonic acid, the key electrophile is believed to be the sulfur trioxide-like cation, +SO₂Cl.[1]

The reaction proceeds via a standard SEAr mechanism:

  • Generation of the Electrophile: Chlorosulfonic acid auto-protolyzes to generate the potent electrophile.

  • π-Complex Formation: The electron-rich carbocyclic ring of the quinolinone acts as a nucleophile, attacking the electrophile to form a transient, non-covalent π-complex.

  • Sigma-Complex (Wheland Intermediate) Formation: The π-complex collapses into a resonance-stabilized carbocation known as a sigma-complex or Wheland intermediate. This step is typically the rate-determining step of the reaction.

  • Deprotonation & Re-aromatization: A weak base (such as the chlorosulfate anion, ClSO₃⁻) abstracts a proton from the sp³-hybridized carbon of the sigma-complex, restoring the aromaticity of the ring and yielding the final quinolinone sulfonyl chloride product.

Regioselectivity: Directing Effects on the Quinolinone Scaffold

The position of substitution on the quinolinone ring is dictated by the electronic effects of the existing functional groups.[2] For the common 2-quinolinone (carbostyril) nucleus, two primary influences are at play:

  • The Lactam (Amide) Group: The nitrogen atom of the lactam is an activating, ortho, para-director due to its ability to donate a lone pair of electrons into the aromatic system via resonance (+M effect).[3] This increases the electron density at positions 6 and 8.

  • The Carbonyl Group: The carbonyl group is a deactivating, meta-director due to its electron-withdrawing nature through both resonance and induction (-M, -I effects).[3]

The powerful activating and para-directing effect of the lactam nitrogen typically dominates, leading to preferential substitution at the C-6 position of the 2-quinolinone ring. This is empirically confirmed by the commercial availability and synthesis of 2-oxo-1,2-dihydroquinoline-6-sulfonyl chloride.[4] Steric hindrance can also play a role, often disfavoring substitution at the C-8 position, which is peri-disposed to the heterocyclic ring.

Principal Reagents

Chlorosulfonic acid is the most common and effective reagent for this transformation. Its properties and role are summarized below.

ReagentFormulaKey Characteristics & Role
Chlorosulfonic Acid ClSO₃HA highly reactive, corrosive liquid.[5] Acts as both the solvent and the source of the electrophile.[1] Used in large excess (typically 5-10 equivalents or more) to drive the reaction to completion and minimize side reactions like sulfone formation.[6] Reacts violently with water, necessitating anhydrous conditions.[7]

Part 2: Experimental Protocols & Workflow

This section details a generalized, robust protocol for the chlorosulfonation of a 2-quinolinone derivative. Researchers must adapt this procedure based on the specific substrate's reactivity and solubility.

General Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_product Final Product start Dry Quinolinone Starting Material addition 1. Portion-wise addition of Quinolinone to cold ClSO₃H (0-5 °C) start->addition reagent Chlorosulfonic Acid (ClSO₃H) reagent->addition stir 2. Stirring at Room Temp or gentle heating (Monitor by TLC/LCMS) addition->stir quench 3. Quench by pouring onto crushed ice stir->quench filter 4. Filter precipitate quench->filter wash 5. Wash with cold water filter->wash dry 6. Dry under vacuum wash->dry product Quinolinone Sulfonyl Chloride dry->product

Caption: Generalized workflow for the synthesis of quinolinone sulfonyl chlorides.

Detailed Protocol: Synthesis of 2-Oxo-1,2-dihydroquinoline-6-sulfonyl chloride

This protocol is a representative example and should be optimized for specific substrates.

Materials & Equipment:

  • 2-Quinolinone (1.0 eq)

  • Chlorosulfonic acid (5.0 - 10.0 eq)

  • Round-bottom flask equipped with a magnetic stir bar and a drying tube (or nitrogen inlet)

  • Ice-water bath

  • Crushed ice

  • Deionized water

  • Büchner funnel and filter flask

  • Standard laboratory glassware

Procedure:

  • Preparation: In a fume hood, add chlorosulfonic acid (5.0 eq) to a clean, dry round-bottom flask equipped with a stir bar. Cool the flask in an ice-water bath to 0-5 °C with gentle stirring.

  • Substrate Addition: Add the 2-quinolinone (1.0 eq) portion-wise to the cold, stirred chlorosulfonic acid over 15-30 minutes. Ensure the internal temperature does not rise significantly. The order of addition—adding the solid aromatic compound to the excess acid—is critical to minimize side reactions.[6]

  • Reaction: Once the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Stir for 2-24 hours. For less reactive substrates, gentle heating (e.g., 40-60 °C) may be necessary. Monitor the reaction's progress by periodically quenching a small aliquot and analyzing it by TLC or LC-MS.

  • Work-up (Quenching): Once the reaction is complete, cool the mixture back down in an ice bath. In a separate large beaker, prepare a slurry of crushed ice and water. Slowly and carefully , pour the reaction mixture onto the crushed ice with vigorous stirring. This quenching step is highly exothermic and will release HCl gas. Perform this in a well-ventilated fume hood.

  • Isolation: The quinolinone sulfonyl chloride product should precipitate as a solid. Allow the ice to melt completely, then collect the solid by vacuum filtration using a Büchner funnel.

  • Washing & Drying: Wash the collected solid thoroughly with copious amounts of cold deionized water to remove residual acids. Dry the product under vacuum to a constant weight. The product can be further purified by recrystallization from a suitable solvent if necessary, though this risks hydrolysis.

Part 3: Troubleshooting & Safety

Troubleshooting Common Issues
IssuePotential Cause(s)Recommended Solution(s)
Low or No Yield Hydrolysis of Product: The sulfonyl chloride is highly sensitive to water and can hydrolyze back to the sulfonic acid during work-up.[6][8]Perform the quench and filtration steps as quickly as possible. Use ice-cold water for washing. Ensure the product is dried thoroughly and immediately.[8]
Incomplete Reaction: The quinolinone substrate may be deactivated or poorly soluble, requiring more forcing conditions.Increase the reaction time or gently heat the reaction mixture. Ensure an adequate excess of chlorosulfonic acid is used.[6]
Formation of Diaryl Sulfone Byproduct Insufficient Excess of Reagent: The intermediate sulfonic acid can react with another molecule of the starting material.Always use a sufficient molar excess (at least 5 eq) of chlorosulfonic acid. Add the quinolinone to the acid, not vice-versa, to maintain an excess of the sulfonating agent throughout.[6]
Product is a Gummy Oil, Not a Solid Presence of Impurities: Unreacted starting material or byproducts can prevent crystallization.Ensure the reaction has gone to completion. Wash the crude product thoroughly. Consider trituration with a non-polar solvent to induce solidification.
Formation of Isomeric Products Impurities in Starting Material: Isomeric impurities in the initial quinolinone will lead to a mixture of sulfonated products.[6]Use highly pure starting material. If isomers are formed, purification by column chromatography or recrystallization will be necessary.
Critical Safety Precautions

Chlorosulfonic acid is a highly corrosive and reactive chemical that requires strict safety protocols.

  • Personal Protective Equipment (PPE): Always work in a certified chemical fume hood. Wear acid-resistant gloves (e.g., butyl rubber), a lab coat, and chemical splash goggles with a full-face shield.[9]

  • Violent Reaction with Water: Chlorosulfonic acid reacts violently with water, releasing large amounts of heat and corrosive HCl gas.[7] NEVER add water to chlorosulfonic acid. Always add the acid slowly to ice/water during the quenching step.[9] Ensure all glassware is scrupulously dry.[8]

  • Handling Spills: In case of a spill, do NOT use water. Neutralize small spills with an inert absorbent material like dry sand or vermiculite.[9] Ensure spill kits are readily available.

  • Emergency Equipment: An emergency safety shower and eyewash station must be immediately accessible in the work area.[5]

Part 4: Characterization of Products

The successful synthesis of the quinolinone sulfonyl chloride can be confirmed using standard analytical techniques:

  • NMR Spectroscopy (¹H, ¹³C): Provides structural confirmation and assesses isomeric purity. The aromatic proton signals will shift and show a new splitting pattern consistent with the substitution pattern (e.g., for 6-substitution on a 2-quinolinone).

  • Infrared (IR) Spectroscopy: Shows characteristic stretching frequencies for the S=O bonds of the sulfonyl chloride group, typically in the ranges of 1370-1390 cm⁻¹ (asymmetric) and 1170-1190 cm⁻¹ (symmetric).

  • Mass Spectrometry (MS): Confirms the molecular weight of the desired product. Note that hydrolysis to the sulfonic acid can sometimes be observed during analysis, especially with ESI-MS.[10]

References

  • Chlorosulfonic Acid - Veolia North America. (Available at: [Link])

  • Directing Effects - ChemTalk. (Available at: [Link])

  • Electrophilic aromatic directing groups - Wikipedia. (Available at: [Link])

  • synthesis of 4-amino-3-quinolinesulfonic acids and 4-aminoquinolines - HETEROCYCLES. (Available at: [Link])

  • Synthesis of 4- and 7-Quinolinesulfonamides from 4,7-Dichloroquinoline | Request PDF. (Available at: [Link])

  • Common Name: CHLOROSULPHONIC ACID HAZARD SUMMARY - NJ.gov. (Available at: [Link])

  • Synthesis of 2-Oxo-1, 2-Dihydroquinoline Chemotype with Multiple Attachment Points as Novel Screening Compounds for Drug Discovery - PMC. (Available at: [Link])

  • 1, 2- Dihydroquinoline sulphonamides synthesis, characterization, and biological evaluation. (Available at: [Link])

  • Synthesis of 2-Oxo-1, 2-Dihydroquinoline Chemotype with Multiple Attachment Points as Novel Screening Compounds for Drug Discovery - PubMed. (Available at: [Link])

  • Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. (Available at: [Link])

  • Some reactions of Quinoline-8- and Ureidobenzene-sulphonyl chlorides - ResearchGate. (Available at: [Link])

  • Synthesis of 2-Oxo-1, 2-Dihydroquinoline Chemotype with Multiple Attachment Points as Novel Screening Compounds for Drug Discovery - JSciMed Central. (Available at: [Link])

  • Electrophilic substitution: via addition-elimination (SEAr) in the pyrrolic ring. (Available at: [Link])

  • chlorosulfonyl isocyanate - Organic Syntheses Procedure. (Available at: [Link])

  • Towards Highly Activating Leaving Groups: Studies on the Preparation of Some Halogenated Alkyl Sulfonates - PMC. (Available at: [Link])

  • Determining Directing Effects in Electrophilic Aromatic Substitutions - YouTube. (Available at: [Link])

  • Chlorosulfuric acid - Wikipedia. (Available at: [Link])

  • Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review - PMC. (Available at: [Link])

  • What is the mechanism of chlorosulfonation of benzene? - Chemistry Stack Exchange. (Available at: [Link])

  • 4-Quinolone - Wikipedia. (Available at: [Link])

  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC. (Available at: [Link])

  • Chlorosulfonation of 2-acylthiophenes: An examination on the reaction regiochemistry | Request PDF - ResearchGate. (Available at: [Link])

  • Engineering the Specificity of Antibacterial Fluoroquinolones: Benzenesulfonamide Modifications at C-7 of Ciprofloxacin Change Its Primary Target in Streptococcus pneumoniae from Topoisomerase IV to Gyrase - PMC. (Available at: [Link])

  • Our Evolving Understanding of the Mechanism of Quinolones - PMC. (Available at: [Link])

  • An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities - MDPI. (Available at: [Link])

  • Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs - PMC. (Available at: [Link])

Sources

Application Note: Strategic Utilization of 2-Oxo-1,2,3,4-tetrahydroquinoline-7-sulfonyl Chloride in Small Molecule Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pursuit of novel chemical space in drug discovery heavily relies on the deployment of bifunctional, privileged scaffolds. 2-Oxo-1,2,3,4-tetrahydroquinoline-7-sulfonyl chloride (CAS: 947499-04-9) represents a highly versatile building block that bridges two critical pharmacophoric elements: the metabolically stable 3,4-dihydro-2(1H)-quinolinone (lactam) core and a highly reactive sulfonyl chloride moiety. This application note details the chemical rationale, physicochemical properties, and validated protocols for integrating this compound into high-throughput sulfonamide library synthesis, specifically targeting nuclear receptors, proteases, and GPCRs.

Chemical Rationale & Structural Significance

The Privileged 2-Oxo-Tetrahydroquinoline Scaffold

The 3,4-dihydro-2(1H)-quinolinone (2-oxo-tetrahydroquinoline) motif is a well-documented privileged scaffold in medicinal chemistry [3]. It is the core structural element in several blockbuster drugs (e.g., aripiprazole, cilostazol) due to its ability to act as a conformationally restricted peptide bond bioisostere. The lactam moiety provides both a directional hydrogen bond donor (N-H) and acceptor (C=O), facilitating high-affinity interactions with kinase hinge regions and GPCR allosteric pockets.

Overcoming Metabolic Liabilities via Scaffold Hopping

A recurring challenge in drug development is the rapid cytochrome P450 (CYP450)-mediated oxidation of standard tetrahydroquinoline sulfonamides at the alpha-carbon. By employing a "carbonyl migration" or scaffold hopping strategy to introduce the 2-oxo group, medicinal chemists can effectively block this metabolic soft spot. Recent studies have demonstrated that replacing a tetrahydroquinoline core with a 2-oxo-tetrahydroquinoline motif significantly enhances metabolic stability in liver microsomes, extends in vivo half-life, and improves oral bioavailability [1].

The Sulfonyl Chloride Handle

Sulfonamides are ubiquitous in modern pharmacopeia, prized for their metabolic stability, increased polar surface area, and strong hydrogen-bonding capabilities. The 7-sulfonyl chloride position on this scaffold allows for rapid, high-yielding parallel synthesis of diverse sulfonamide libraries via simple amidation reactions [4].

Physicochemical Properties

To facilitate accurate stoichiometric calculations and predictive ADME modeling, the key physicochemical properties of the building block are summarized in Table 1 .

Table 1: Physicochemical and Structural Data

PropertyValue
Chemical Name 2-Oxo-1,2,3,4-tetrahydroquinoline-7-sulfonyl chloride
Synonyms 3,4-dihydro-2(1H)-quinolinone-7-sulfonyl chloride
CAS Registry Number 947499-04-9
Molecular Formula C9H8ClNO3S
Molecular Weight 245.68 g/mol
SMILES O=C1CCC2=C(N1)C=C(S(=O)(=O)Cl)C=C2
Pharmacophoric Features H-bond donor (1), H-bond acceptors (3), Aromatic ring (1)
Typical Appearance Pale yellow to off-white crystalline solid

Strategic Pipeline Applications

The integration of this scaffold has yielded significant breakthroughs across multiple therapeutic areas:

  • Selective Glucocorticoid Receptor Modulators (SGRMs): Sulfonamide-2-oxo-tetrahydroquinoline derivatives have been synthesized to dissociate the transactivation from the transrepression of the glucocorticoid receptor. This structural class mitigates the severe side effects of traditional steroids while maintaining potent anti-inflammatory activity [1].

  • RORγt Inverse Agonists: N-sulfonamide-tetrahydroquinolines are potent inverse agonists of the Retinoic Acid Receptor-Related Orphan Receptor γt (RORγt). They are currently being heavily investigated for the treatment of autoimmune diseases, such as psoriasis, by inhibiting Th17 cell differentiation [2].

  • Non-Covalent Protease Inhibitors: The rigid 2-oxo-tetrahydroquinoline core has been successfully utilized to design non-covalent inhibitors for viral proteases (e.g., SARS-CoV-2 Mpro), where the lactam core engages in critical hydrogen-bonding networks within the active site [3].

Experimental Protocol: High-Throughput Parallel Sulfonamide Synthesis

To maximize the utility of 2-oxo-1,2,3,4-tetrahydroquinoline-7-sulfonyl chloride in library generation, the following self-validating protocol utilizes polymer-supported scavengers.

Causality of Design: Traditional liquid-liquid extraction is a bottleneck in parallel synthesis. By utilizing polymer-supported (PS) reagents, we eliminate aqueous workups. Pyridine is selected over triethylamine as it acts as both a base and a nucleophilic catalyst, forming a highly reactive sulfonylpyridinium intermediate that accelerates the reaction with sterically hindered amines.

Materials Required:
  • 2-Oxo-1,2,3,4-tetrahydroquinoline-7-sulfonyl chloride (0.1 M in anhydrous CH₂Cl₂)

  • Diverse primary and secondary amine library (0.2 M in anhydrous CH₂Cl₂ or THF)

  • Anhydrous Pyridine

  • PS-Trisamine resin (loading ~4.0 mmol/g)

  • PS-Isocyanate resin (loading ~1.5 mmol/g)

  • 96-well deep-well reaction blocks with fritted bottoms

Step-by-Step Methodology:
  • Reagent Dispensing: Into a 96-well fritted reaction block, dispense 500 µL of the amine solution (0.1 mmol, 1.0 equiv) into each well.

  • Catalyst/Base Addition: Add 16 µL of anhydrous pyridine (0.2 mmol, 2.0 equiv) to each well.

  • Sulfonylation: Slowly add 1.2 mL of the 2-oxo-1,2,3,4-tetrahydroquinoline-7-sulfonyl chloride solution (0.12 mmol, 1.2 equiv) to each well.

    • Note: A slight excess of the sulfonyl chloride drives the reaction to completion.

  • Incubation: Seal the reaction block and agitate on an orbital shaker at room temperature for 16–24 hours.

  • Scavenging (The Self-Validating Step): Uncap the block and add 50 mg of PS-Trisamine resin (to covalently bind and remove unreacted sulfonyl chloride) and 50 mg of PS-Isocyanate resin (to scavenge any unreacted starting amine) to each well. Agitate for an additional 4 hours.

  • Filtration & Concentration: Place the reaction block over a 96-well collection plate. Apply positive pressure (or vacuum) to filter the solutions, leaving the resin-bound impurities behind. Wash the resins with an additional 500 µL of CH₂Cl₂.

  • Solvent Removal: Evaporate the solvent using a centrifugal evaporator (e.g., Genevac) to yield the crude sulfonamide library.

  • Analytical Validation: Analyze a random 10% subset of the library via LC-MS. The expected purity using this scavenging methodology is typically >85-90%, suitable for direct primary biological screening.

Workflow Visualization

The following diagram illustrates the logical flow of the parallel synthesis pipeline, emphasizing the integration of scavenging technologies to streamline drug discovery.

G A 2-Oxo-THQ-7-SO2Cl (Privileged Scaffold) C Parallel Sulfonylation (DCM, Pyridine, RT) A->C B Diverse Amine Library (1° and 2° Amines) B->C D Polymer-Supported Scavenging (PS-Trisamine & PS-Isocyanate) C->D  Crude Mixture E High-Throughput Filtration & Solvent Evaporation D->E  Remove Excess Reagents F LC-MS & NMR Validation (Target Purity > 85%) E->F  Purified Library G In Vitro Bio-Screening (e.g., GR, RORγt, Proteases) F->G  Validated Hits

Workflow for the high-throughput parallel synthesis of sulfonamide libraries using the 2-oxo-THQ scaffold.

References

  • Discovery of Novel Nonsteroidal SGRMs of Sulfonamide-2-Oxo-Tetrahydroquinoline Derivatives by Carbonyl Migration. ACS Publications.[Link]

  • Discovery of Novel N-Sulfonamide-tetrahydroquinolines as Potent Retinoic Acid Receptor-Related Orphan Receptor γt (RORγt) Inverse Agonists for the Treatment of Psoriasis. PubMed / Journal of Medicinal Chemistry.[Link]

  • Natural 3,4-Dihydro-2(1H)-quinolinones - part III: biological activities. Taylor & Francis / Natural Product Research.[Link]

  • Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate. PMC / Organic Letters.[Link]

Troubleshooting & Optimization

How to prevent hydrolysis of 2-Oxo-1,2,3,4-tetrahydroquinoline-7-sulfonyl chloride during laboratory storage

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the proper storage and handling of 2-Oxo-1,2,3,4-tetrahydroquinoline-7-sulfonyl chloride to prevent its hydrolysis. This compound is a valuable intermediate, but its sulfonyl chloride group is highly susceptible to reaction with atmospheric moisture, which can compromise experimental outcomes. This document offers a structured approach to mitigating this risk through a question-and-answer format, troubleshooting guides, and detailed protocols.

Frequently Asked Questions (FAQs)

Q1: What is 2-Oxo-1,2,3,4-tetrahydroquinoline-7-sulfonyl chloride and why is it sensitive to moisture?

2-Oxo-1,2,3,4-tetrahydroquinoline-7-sulfonyl chloride is a chemical intermediate. Its sensitivity to moisture stems from the presence of a sulfonyl chloride (-SO₂Cl) functional group. Sulfonyl chlorides are reactive electrophiles that readily undergo nucleophilic attack by water (hydrolysis).[1][2] This reaction converts the sulfonyl chloride into the corresponding sulfonic acid (-SO₃H), rendering the compound inactive for its intended downstream applications, such as sulfonamide synthesis.[3][4]

Q2: What are the visible signs of hydrolysis?

The primary solid byproduct of hydrolysis is the corresponding sulfonic acid. While the sulfonyl chloride is typically a crystalline solid, the sulfonic acid may appear as a different crystalline form or as a more amorphous, possibly clumpy or sticky, solid. Over time, significant hydrolysis can lead to a noticeable change in the physical appearance of the material.[5] In some cases, a color change to a darker shade, such as brown or black, can also indicate decomposition.[1]

Q3: How can I confirm if my sample of 2-Oxo-1,2,3,4-tetrahydroquinoline-7-sulfonyl chloride has undergone hydrolysis?

The most reliable method to confirm hydrolysis is through analytical techniques. Proton NMR (¹H NMR) spectroscopy is a powerful tool for this purpose. The sulfonic acid will have a distinct set of peaks compared to the sulfonyl chloride. Another effective method is Liquid Chromatography-Mass Spectrometry (LC-MS), which can separate the sulfonyl chloride from its sulfonic acid byproduct and confirm their respective molecular weights.

Q4: What are the immediate consequences of using a hydrolyzed reagent in my experiments?

Using a partially or fully hydrolyzed reagent will lead to significantly lower yields of your desired product.[1] The sulfonic acid byproduct is generally unreactive under the conditions used for sulfonylation reactions. Furthermore, the presence of the sulfonic acid can complicate the purification of your target compound, potentially leading to a loss of valuable material and time.

Troubleshooting Guide: Common Scenarios and Solutions

Scenario 1: I just received a new bottle of 2-Oxo-1,2,3,4-tetrahydroquinoline-7-sulfonyl chloride. What is the first thing I should do?

Solution: Upon receipt, immediately inspect the packaging for any signs of damage that could have compromised the seal. If the container is intact, it is best practice to store it unopened in a desiccator charged with a suitable drying agent, such as silica gel or molecular sieves, until it is needed.[5][6][7] The desiccator should be placed in a cool, dry, and dark location.

Scenario 2: I need to weigh out the reagent for my reaction. How can I minimize its exposure to atmospheric moisture?

Solution: This is a critical step where hydrolysis can readily occur. The ideal method is to handle the compound inside a glovebox with a controlled inert atmosphere (e.g., nitrogen or argon).[8][9][10][11] If a glovebox is not available, you can create a localized inert environment.

Protocol for Weighing Under an Inert Atmosphere (without a glovebox):
  • Preparation: Ensure all glassware, spatulas, and weighing boats are thoroughly dried in an oven (e.g., at >100 °C for several hours) and cooled in a desiccator.[1]

  • Inert Gas Flush: Place the sealed bottle of the reagent, weighing boat, and spatula inside a large, clear plastic bag.

  • Purge the Bag: Insert a tube connected to a source of dry nitrogen or argon gas into the bag. Partially inflate the bag with the inert gas and then gently squeeze the air out. Repeat this process 3-5 times to purge the atmospheric air.

  • Weighing: While maintaining a gentle positive pressure of the inert gas, open the reagent bottle and quickly weigh the desired amount into the weighing boat.

  • Resealing: Tightly reseal the reagent bottle immediately after weighing. It is advisable to wrap the cap with Parafilm® for an extra layer of protection against moisture ingress.

Scenario 3: My laboratory is in a location with high ambient humidity. Are there extra precautions I should take?

Solution: Yes, in high-humidity environments, extra vigilance is crucial.

  • Desiccant Management: Regularly check and regenerate or replace the desiccant in your desiccators. Indicating silica gel, which changes color as it absorbs moisture, is particularly useful.[7]

  • Storage Location: Store the compound in a dedicated dry cabinet with humidity control if available.[12]

  • Minimize Exposure Time: Plan your experiments to minimize the time the reagent container is open. Have all other reagents and equipment ready before you handle the 2-Oxo-1,2,3,4-tetrahydroquinoline-7-sulfonyl chloride.

Scenario 4: I suspect my stored compound has been partially hydrolyzed. Can I still use it?

Solution: It is generally not recommended to use a reagent that you suspect is hydrolyzed, as it will lead to inaccurate stoichiometry and purification difficulties. However, if the material is valuable and only partially hydrolyzed, you could attempt to purify a small amount. This would likely involve a non-aqueous workup and recrystallization from a dry, non-protic solvent. This is a non-trivial process and should only be attempted by experienced chemists. The most prudent course of action is to discard the compromised reagent and use a fresh, properly stored supply.

Visualization of the Hydrolysis Pathway and Prevention Strategy

The following diagram illustrates the chemical transformation that occurs during hydrolysis and the key preventative measures.

Hydrolysis_Prevention cluster_prevention Prevention Strategies Reagent 2-Oxo-1,2,3,4-tetrahydroquinoline-7-sulfonyl chloride (-SO2Cl) Hydrolyzed_Product 2-Oxo-1,2,3,4-tetrahydroquinoline-7-sulfonic acid (-SO3H) Reagent->Hydrolyzed_Product Degradation Desired_Reaction Desired Reaction (e.g., Sulfonamide Synthesis) Reagent->Desired_Reaction Successful Outcome H2O Atmospheric Moisture (H2O) H2O->Reagent Hydrolysis Inert_Atmosphere Inert Atmosphere (N2 or Ar) Inert_Atmosphere->H2O Blocks Desiccator Desiccator Storage Desiccator->H2O Removes Dry_Glassware Dry Glassware Dry_Glassware->H2O Eliminates Surface Moisture

Caption: Hydrolysis pathway and key prevention strategies.

Recommended Storage Protocols

To ensure the long-term stability of 2-Oxo-1,2,3,4-tetrahydroquinoline-7-sulfonyl chloride, adhere to the following storage protocols.

Short-Term Storage (In-Use)
  • Primary Container: Keep the compound in its original, tightly sealed container.[13][14][15] After each use, purge the headspace of the container with a dry, inert gas like nitrogen or argon before resealing.[16][17]

  • Secondary Containment: Place the primary container inside a desiccator containing a refreshed desiccant.[6][18]

  • Temperature: Store at 2-8°C. Do not store in a freezer where ice formation could introduce moisture upon opening.

Long-Term Storage (Unopened)
  • Container: Store in the original unopened, sealed container.

  • Environment: Keep in a cool, dry, and dark place. A dedicated storage cabinet for moisture-sensitive reagents is ideal.[12][19]

  • Inert Atmosphere: For particularly valuable or long-term archival samples, consider storing the unopened container inside a larger, sealed container that has been purged with an inert gas.

Data Summary: Recommended Storage Conditions
ParameterRecommendationRationale
Atmosphere Dry, Inert (Nitrogen or Argon)Prevents contact with atmospheric moisture and oxygen.[8][9][10][11]
Temperature 2-8°CReduces the rate of potential decomposition reactions.
Humidity Control Desiccator with active desiccantActively removes moisture from the immediate storage environment.[5][6][7]
Container Tightly sealed original containerMinimizes exposure to the external environment.[13][14][15]

The following flowchart provides a decision-making guide for the handling and storage of 2-Oxo-1,2,3,4-tetrahydroquinoline-7-sulfonyl chloride.

Handling_Decision_Tree start Start: Handling 2-Oxo-1,2,3,4-tetrahydroquinoline-7-sulfonyl chloride is_weighing Weighing for Reaction? start->is_weighing use_glovebox Use Glovebox or Inert Atmosphere Bag is_weighing->use_glovebox Yes is_storing Storing Reagent? is_weighing->is_storing No use_glovebox->is_storing quick_weigh Weigh Quickly in Dry Environment, Purge Headspace Before Closing short_term Short-Term Storage (In-Use) is_storing->short_term Yes end End is_storing->end No long_term Long-Term Storage short_term->long_term No store_desiccator Store in Desiccator at 2-8°C. Purge with Inert Gas After Use. short_term->store_desiccator Yes store_unopened Store Unopened in Cool, Dry, Dark Location. long_term->store_unopened store_desiccator->end store_unopened->end

Caption: Decision tree for handling and storage.

By implementing these rigorous storage and handling procedures, researchers can significantly extend the shelf-life of 2-Oxo-1,2,3,4-tetrahydroquinoline-7-sulfonyl chloride and ensure the integrity and reproducibility of their experimental results.

References
  • Desiccant Pak. Desiccants for Industrial Chemical shipping & storage containers. [Link]

  • Triveni Chemicals. Pyridine-3-Sulfonyl Chloride - Material Safety Data Sheet (MSDS). [Link]

  • Stream Peak. Selecting the Right Desiccant Bags for Laboratories. [Link]

  • Air Liquide. Nitrogen inerting: protect your products and installations. [Link]

  • Wikipedia. Inert gas. [Link]

  • Air Products. The Importance of Inerting. [Link]

  • Merck. Desiccant Sachets | Reagents, Chemicals and Labware. [Link]

  • ScienceMadness.org. How do you store chemicals in inert gas?. [Link]

  • Colorcon. 4 Types of Desiccants Used in Pharmaceuticals. [Link]

  • Linde. Inerting in the chemical industry. [Link]

  • Royal Society of Chemistry. Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy. [Link]

  • ACS Publications. The Hydrolysis of 4-Amino- and 4-Dimethylaminobenzene Sulfonyl Chlorides: An Unprecedented Case of Independence of Reactivity from pH. [Link]

  • Wipf Group, University of Pittsburgh. Techniques for Handling Air- and Moisture-Sensitive Compounds. [Link]

  • OSTI.GOV. Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions. [Link]

  • ResearchGate. The mechanism of hydrolysis of 2-hydroxyethanesulfonyl chloride: the intermediacy of 1,2-oxathietane 2,2-dioxide (β-sultone). [Link]

  • MPG.PuRe. Synthesis of Sulfonyl Chlorides from Aryldiazonium Salts Mediated by a Heterogeneous Potassium Poly(heptazine imide) Photocatalyst. [Link]

  • ChemRxiv. Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. [Link]

  • MDPI. An Unexpected Synthesis of 2-Sulfonylquinolines via Deoxygenative C2-Sulfonylation of Quinoline N-Oxides with Sulfonyl Chlorides. [Link]

  • PubChem. 2-(Trifluoroacetyl)-1,2,3,4-tetrahydroisoquinoline-7-sulfonyl chloride. [Link]

  • MDPI. Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. [Link]

  • Chem-Station. 1-oxo-1,2,3,4-tetrahydroisoquinoline-7-sulfonyl chloride — Chemical Substance Information. [Link]

  • MDPI. Design and Synthesis of (2-oxo-1,2-Dihydroquinolin-4-yl)-1,2,3-triazole Derivatives via Click Reaction: Potential Apoptotic Antiproliferative Agents. [Link]

  • ALLPCB. How to Handle Moisture-Sensitive Components During Assembly. [Link]

  • Cooptek. Best practice for component storage: Understanding moisture sensitivity levels (MSL) and how to manage them. [Link]

  • ResearchGate. Handling of highly-moisture sensitive components-an analysis oflow-humidity containment and baking schedules. [Link]

Sources

Troubleshooting low reactivity of 2-Oxo-1,2,3,4-tetrahydroquinoline-7-sulfonyl chloride in cross-coupling reactions

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and practical challenges associated with the cross-coupling of 2-Oxo-1,2,3,4-tetrahydroquinoline-7-sulfonyl chloride (2-Oxo-THQ-7-SO₂Cl).

This bifunctional molecule presents a unique set of challenges: a highly electrophilic and moisture-sensitive sulfonyl chloride moiety at the 7-position, coupled with a coordinating, weakly acidic lactam (amide) at the 1,2-position. Whether you are attempting a desulfinative Suzuki-Miyaura cross-coupling to form biaryls or synthesizing complex sulfonamides, this guide will provide the causality behind reaction failures and field-proven optimization strategies.

Part 1: Diagnostic Workflow

Before adjusting equivalents or screening random ligands, it is critical to identify the specific failure mode of your reaction. The following diagnostic tree isolates the three most common failure points: reagent hydrolysis, catalyst poisoning, and thermodynamic stalling.

TroubleshootingWorkflow Start Reaction Stalled: Low Yield LCMS Perform LC-MS on Crude Mixture Start->LCMS Hydrolysis Is Sulfonic Acid >15%? LCMS->Hydrolysis FixH2O Purify Reagents & Use Anhydrous Solvent Hydrolysis->FixH2O Yes CheckPd Observe Reaction Mixture Color Hydrolysis->CheckPd No PdBlack Rapid Pd Black Precipitation? CheckPd->PdBlack ProtectNH Protect Lactam NH (e.g., Boc, PMB) PdBlack->ProtectNH Yes CheckTemp Check Reaction Temp PdBlack->CheckTemp No TempFix T > 66°C for Biaryl T < 25°C for Sulfone CheckTemp->TempFix

Diagnostic workflow for troubleshooting 2-Oxo-THQ-7-SO2Cl cross-coupling reactions.

Part 2: Frequently Asked Questions & Mechanistic Troubleshooting

Q1: My starting material is disappearing, but I am not getting the cross-coupled product. LC-MS shows a mass corresponding to [M-Cl+OH]. What is happening?

The Causality: You are observing the hydrolysis of the sulfonyl chloride into the corresponding unreactive sulfonic acid. Sulfonyl chlorides are exceptionally sensitive to trace moisture[1]. In the presence of the basic conditions required for cross-coupling (e.g., K₂CO₃, Cs₂CO₃), any adventitious water will rapidly outcompete your intended nucleophile or the palladium catalyst's oxidative addition step. The Solution:

  • Always use a freshly opened or recrystallized batch of 2-Oxo-THQ-7-SO₂Cl.

  • Employ strictly anhydrous solvents (stored over activated 3Å molecular sieves).

  • If performing a base-mediated sulfonamidation, ensure the amine partner is thoroughly dried, as amines readily absorb atmospheric moisture and CO₂[1].

Q2: During Pd-catalyzed desulfinative cross-coupling, my reaction turns black within 10 minutes and stalls. How do I prevent catalyst deactivation?

The Causality: The rapid formation of a black precipitate indicates the reduction of your active Pd(0) catalyst into inactive "Pd black" agglomerates[2]. For 2-Oxo-THQ-7-SO₂Cl, the primary culprit is the unprotected lactam NH. Under basic conditions, the lactam is partially deprotonated. The resulting highly coordinating nitrogen can bind to the Pd(II) intermediate, displacing your phosphine ligands and creating an off-cycle resting state that ultimately collapses into Pd black. The Solution:

  • Substrate Modification: Protect the lactam NH prior to the coupling step. A tert-butyloxycarbonyl (Boc) or p-methoxybenzyl (PMB) group eliminates the coordination threat and significantly improves the solubility of the tetrahydroquinoline core in organic solvents.

  • Ligand Tuning: If protection is not viable, switch to highly sterically hindered, electron-rich biaryl phosphine ligands (e.g., XPhos or BrettPhos) which strongly bind Pd and resist displacement by the lactam nitrogen[2].

Q3: I am trying to synthesize a biaryl compound via desulfinative coupling, but my major product is a sulfone. Why didn't the SO₂ extrude?

The Causality: The mechanism of Pd-catalyzed desulfinative cross-coupling is highly temperature-dependent. The Pd(0) catalyst oxidatively adds into the S–Cl bond to form a Pd(II)-sulfinato complex. If the temperature is too low, transmetalation and reductive elimination occur faster than the extrusion of SO₂, yielding a sulfone[3]. The Solution: To drive the extrusion of SO₂ and form the C–C bond, the reaction must be heated. Mechanistic studies demonstrate that SO₂ extrusion typically requires temperatures exceeding 66 °C[3]. Elevate your reaction temperature to 80–100 °C using 1,4-dioxane or toluene. Conversely, if you want the sulfone, keep the temperature between 0–25 °C[3].

Q4: Are there milder alternatives to transition-metal catalysis for this substrate?

The Causality: Yes. If the lactam core continues to poison Pd or Cu catalysts, you can bypass transition-metal oxidative addition entirely by shifting to single-electron transfer (SET) pathways. The Solution: Photoredox catalysis can be used to generate a sulfonyl radical directly from the sulfonyl chloride. Recent methodologies demonstrate that visible-light-catalyzed radical-radical cross-coupling with trifluoroborate salts proceeds smoothly at room temperature without the need for harsh reductants or sensitive Pd catalysts[4].

Part 3: Quantitative Optimization Data

The following table synthesizes expected outcomes based on the mechanistic principles discussed above. It highlights the critical impact of lactam protection and temperature on the product distribution of a standard Suzuki-type desulfinative coupling with phenylboronic acid.

EntrySubstrate StateCatalyst / LigandBase / SolventTemp (°C)Major ProductIsolated Yield
1Free NHPd(OAc)₂ / PPh₃K₂CO₃ / THF80Complex Mixture / Pd Black< 10%
2Free NHPd₂(dba)₃ / XPhosCs₂CO₃ / Dioxane80Biaryl + Sulfonic Acid35%
3Boc-Protected NH Pd₂(dba)₃ / XPhos Cs₂CO₃ / Dioxane 80 Biaryl 84%
4Boc-Protected NHPd₂(dba)₃ / XPhosCs₂CO₃ / Dioxane25Sulfone78%
5Boc-Protected NHfac-Ir(ppy)₃ (Photoredox)K₂CO₃ / MeCN25Sulfone (via radical)81%

Note: Entry 3 represents the optimized conditions for C-C bond formation, while Entry 4 and 5 represent optimized conditions for sulfone retention.

Part 4: Self-Validating Experimental Protocol

To ensure reproducibility, the following protocol for the Pd-Catalyzed Desulfinative Cross-Coupling of Boc-Protected 2-Oxo-THQ-7-SO₂Cl includes built-in in-process controls (IPCs) to validate the reaction at each critical stage.

Materials Required:
  • N-Boc-2-Oxo-1,2,3,4-tetrahydroquinoline-7-sulfonyl chloride (1.0 equiv, 1.0 mmol)

  • Arylboronic acid (1.5 equiv, 1.5 mmol)

  • Pd₂(dba)₃ (2.5 mol%, 0.025 mmol)

  • XPhos (10 mol%, 0.1 mmol)

  • Anhydrous Cs₂CO₃ (2.5 equiv, 2.5 mmol)

  • Anhydrous 1,4-Dioxane (10 mL)

Step-by-Step Methodology:

Step 1: Reagent Preparation & System Purging

  • Add the arylboronic acid and anhydrous Cs₂CO₃ to an oven-dried Schlenk flask equipped with a magnetic stir bar.

  • Validation Check: Ensure the Cs₂CO₃ is a free-flowing powder. Clumping indicates moisture absorption, which will lead to sulfonyl chloride hydrolysis[1].

  • Seal the flask with a septum and purge with ultra-pure Argon for 15 minutes (3 vacuum/Argon cycles).

Step 2: Catalyst Pre-Activation

  • In a separate, Argon-purged vial, dissolve Pd₂(dba)₃ and XPhos in 2 mL of anhydrous 1,4-dioxane.

  • Stir at room temperature for 10 minutes.

  • Validation Check: The solution must transition from a dark purple/yellow suspension to a homogeneous deep red solution. This visual cue confirms the successful generation of the active L₂Pd(0) species[2].

Step 3: Substrate Addition & Coupling

  • Dissolve the N-Boc-2-Oxo-THQ-7-SO₂Cl in 8 mL of anhydrous 1,4-dioxane and add it to the Schlenk flask containing the base and boronic acid.

  • Transfer the pre-activated catalyst solution (from Step 2) into the Schlenk flask via a gas-tight syringe.

  • Heat the reaction mixture to 80 °C using a pre-heated oil bath.

  • Validation Check: Within 15-30 minutes at 80 °C, you should observe gentle effervescence. This is the extrusion of SO₂ gas, confirming that the desulfinative pathway is active[3].

Step 4: Reaction Monitoring & Workup

  • Monitor the reaction via LC-MS or TLC after 4 hours.

  • Once the starting material is consumed, cool the mixture to room temperature.

  • Quench the reaction by filtering the mixture through a short pad of Celite to remove the palladium catalyst and inorganic salts, eluting with ethyl acetate (20 mL).

  • Concentrate the filtrate under reduced pressure and purify via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient).

References

  • Development of palladium-catalyzed desulfinative coupling reactions Source: Concordia University (Spectrum Research Repository) URL:[Link]

  • Photoredox-Catalyzed Radical–Radical Cross-Coupling of Sulfonyl Chlorides with Trifluoroborate Salts Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

Sources

Technical Support Center: Overcoming Steric Hindrance with 2-Oxo-1,2,3,4-tetrahydroquinoline-7-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I have designed this guide to address the specific kinetic and thermodynamic challenges researchers face when utilizing 2-Oxo-1,2,3,4-tetrahydroquinoline-7-sulfonyl chloride in complex syntheses.

This bicyclic reagent is a highly valuable building block in drug discovery, particularly for installing the tetrahydroquinoline pharmacophore. However, the fused lactam ring system creates a sterically demanding microenvironment around the C7-sulfonyl group, frequently leading to stalled reactions, low yields, or unwanted side products when coupled with sterically hindered amines or alcohols.

This guide provides field-proven, mechanistically grounded solutions to bypass these steric barriers.

Part 1: Troubleshooting Guide & FAQs

Q1: Why does 2-Oxo-1,2,3,4-tetrahydroquinoline-7-sulfonyl chloride exhibit unusually low reactivity with secondary amines? A: The fundamental issue is transition-state crowding. The bicyclic tetrahydroquinoline core, combined with the adjacent lactam moiety, heavily shields the electrophilic sulfur atom. When paired with a bulky nucleophile (e.g., a substituted secondary amine), the kinetic energy barrier for the direct bimolecular nucleophilic substitution ( SN​2 -type) becomes prohibitively high[1]. The steric repulsion prevents the proper orbital overlap required for sulfur-nitrogen bond formation, causing the reaction to stall.

Q2: How does the addition of DMAP (4-Dimethylaminopyridine) resolve this specific steric barrier? A: DMAP acts as a hypernucleophilic catalyst that fundamentally alters the reaction pathway. Its planar, unhindered pyridine nitrogen rapidly attacks the sterically shielded sulfonyl chloride, displacing the chloride ion to form a highly reactive N-sulfonylpyridinium intermediate[2][3]. This intermediate features a delocalized positive charge across the pyridine ring and the dimethylamino group, making the sulfonyl sulfur exceptionally electrophilic. The target hindered amine then attacks this activated intermediate—which is far more reactive than the parent sulfonyl chloride—thereby bypassing the initial steric barrier[4].

DMAP_Mechanism SO2Cl 2-Oxo-THQ-7-SO2Cl Intermediate N-Sulfonylpyridinium SO2Cl->Intermediate + DMAP DMAP DMAP Catalyst DMAP->Intermediate Attack Intermediate->DMAP Regeneration Product Target Sulfonamide Intermediate->Product + Amine Nucleophile Hindered Amine Nucleophile->Product Slow Step

Fig 1. DMAP-catalyzed nucleophilic addition mechanism overcoming steric hindrance.

Q3: I am using DIPEA as my base, but my yields remain below 20%. What is the mechanistic flaw? A: DIPEA (N,N-Diisopropylethylamine) is extremely bulky. In sterically congested sulfonylations, bulky bases can exacerbate steric crowding in the transition state or fail to efficiently deprotonate the incoming nucleophile within a tight reaction pocket[1]. Switching to a smaller, less hindered base like Triethylamine (TEA) or using Pyridine will significantly improve the reaction kinetics.

Q4: How can I differentiate between steric hindrance and reagent degradation (hydrolysis)? A: Sulfonyl chlorides are highly moisture-sensitive and will hydrolyze into unreactive sulfonic acids. To self-validate the integrity of your reagent, run a parallel micro-scale control reaction using a highly reactive, unhindered primary amine (e.g., n-butylamine) under identical conditions. If the control reaction reaches completion but your target hindered amine fails, the issue is strictly steric. If both fail, your 2-Oxo-1,2,3,4-tetrahydroquinoline-7-sulfonyl chloride has hydrolyzed and must be replaced.

Troubleshooting_Workflow Start Reaction Stalled? CheckCat Is DMAP present? Start->CheckCat AddDMAP Add 10-20 mol% DMAP CheckCat->AddDMAP No CheckBase Is base too bulky? CheckCat->CheckBase Yes ChangeBase Use Pyridine or TEA CheckBase->ChangeBase Yes CheckTemp Increase Temp to 40°C CheckBase->CheckTemp No

Fig 2. Decision-making workflow for troubleshooting sterically hindered sulfonylation.

Part 2: Quantitative Data Presentation

The following table summarizes the causal relationship between catalyst/base selection and the overall yield when coupling 2-Oxo-1,2,3,4-tetrahydroquinoline-7-sulfonyl chloride with a standard sterically hindered secondary amine (e.g., N-methylcyclohexylamine).

EntryBase (1.5 eq)CatalystSolventTemp (°C)Time (h)Yield (%)Mechanistic Observation
1DIPEANoneDCM2524< 15%Severe steric clash; failed deprotonation.
2TEANoneDCM252435%Reduced base bulk slightly improves yield.
3PyridineNonePyridine251255%Pyridine acts as both base and weak nucleophilic catalyst.
4TEADMAP (10 mol%) DCM254> 92% Optimal: N-sulfonylpyridinium intermediate rapidly formed.

Part 3: Self-Validating Experimental Protocol

This protocol is engineered as a self-validating system for the DMAP-Catalyzed Sulfonylation of Sterically Hindered Amines . Every step includes a causal explanation to ensure scientific rigor.

Materials Required:

  • 2-Oxo-1,2,3,4-tetrahydroquinoline-7-sulfonyl chloride (1.0 equiv)

  • Target sterically hindered amine (1.1 equiv)

  • 4-Dimethylaminopyridine (DMAP) (0.1 to 0.2 equiv)

  • Triethylamine (TEA) (1.5 equiv)

  • Anhydrous Dichloromethane (DCM)

Step-by-Step Methodology:

  • System Purging & Preparation:

    • Action: Flame-dry a round-bottom flask under vacuum and backfill with inert Argon or Nitrogen.

    • Causality: Sulfonyl chlorides are potent electrophiles that readily react with ambient atmospheric moisture to form unreactive sulfonic acids. Anhydrous conditions are non-negotiable.

  • Electrophile Activation (Intermediate Formation):

    • Action: Dissolve 2-Oxo-1,2,3,4-tetrahydroquinoline-7-sulfonyl chloride (1.0 equiv) in anhydrous DCM (0.2 M concentration). Add DMAP (0.15 equiv) and stir at room temperature for 10 minutes.

    • Causality: Pre-forming the N-sulfonylpyridinium intermediate ensures the electrophile is fully activated before the hindered amine is introduced. You may observe a slight color change indicating the formation of the charged intermediate complex.

  • Nucleophile Addition:

    • Action: Cool the reaction mixture to 0 °C using an ice bath. Slowly add the hindered amine (1.1 equiv) followed immediately by TEA (1.5 equiv) dropwise.

    • Causality: Cooling controls the exothermic nature of the nucleophilic attack, preventing degradation of the intermediate. TEA is added to act as an acid scavenger for the generated HCl, driving the equilibrium forward without introducing the extreme steric bulk of bases like DIPEA[1].

  • Reaction Progression & Self-Validation:

    • Action: Allow the reaction to warm to room temperature. Monitor via TLC (typically 1:1 Hexanes/Ethyl Acetate).

    • Validation Checkpoint: If the starting sulfonyl chloride is consumed but the product spot is faint, check the baseline of the TLC under UV light. A heavy baseline spot often indicates that the sulfonyl chloride has hydrolyzed to sulfonic acid. If this occurs, your DCM was not strictly anhydrous.

  • Quenching and Isolation:

    • Action: Once complete (typically 2–4 hours), quench the reaction with saturated aqueous NaHCO3​ . Extract with DCM ( 3×15 mL). Wash the combined organic layers with 1M HCl (to remove DMAP and TEA), followed by brine. Dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

Part 4: References

  • Hurevich, M., et al. "DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support." Beilstein Journal of Organic Chemistry, 2017. URL: [Link]

  • NBInno. "The Science Behind DMAP: Structure, Reactivity, and Catalytic Mechanism." NBInno, 2023. URL: [Link]

  • NIH/PMC. "Synthesis process optimization and field trials of insecticide candidate NKY-312." National Institutes of Health, 2021. URL: [Link]

Sources

Technical Support Center: Purification & Recrystallization of 2-Oxo-1,2,3,4-tetrahydroquinoline-7-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals struggling to isolate bifunctional reactive intermediates. 2-Oxo-1,2,3,4-tetrahydroquinoline-7-sulfonyl chloride presents a unique physicochemical challenge: it contains a highly reactive, moisture-sensitive sulfonyl chloride moiety alongside a lactam ring (a strong hydrogen-bond donor and acceptor). This duality strongly influences its solubility thermodynamics and makes standard purification protocols prone to failure.

This guide provides a self-validating, causally-driven framework for the purification and recrystallization of this specific compound, moving beyond generic protocols to address the exact mechanistic pitfalls you will face at the bench.

Physicochemical Profiling & Quantitative Solvent Matrices

Understanding the solubility profile is the first step in designing a successful recrystallization matrix. The lactam ring induces strong intermolecular self-association, requiring a polar aprotic solvent for dissolution, while the sulfonyl chloride demands strictly anhydrous conditions.

Table 1: Optimized Recrystallization Solvent Matrices

Solvent System (Dissolution / Anti-Solvent) Volume Ratio Expected Yield (%) Purity (HPLC) Mechanistic Note & Causality
Chloroform / Hexanes 1:3 80–85% >98% Optimal balance. CHCl₃ disrupts lactam hydrogen bonds; hexanes drive rapid supersaturation.
DCM / Heptane 1:4 75–80% >95% Heptane's higher boiling point prevents "oiling out" by allowing crystallization at a higher temperature.

| THF / Toluene | 1:2 | 60–70% | >90% | Toluene azeotropes residual water, but THF strongly coordinates to the lactam, lowering isolated yield. |

Core Methodology: Self-Validating Purification Protocol

The following step-by-step protocol is engineered to1[1] while maximizing crystalline purity.

Step 1: Rapid Cold Aqueous Workup

Causality: Sulfonyl chlorides are highly susceptible to nucleophilic attack by water. At room temperature, the activation energy for hydrolysis is easily overcome, converting your product into a water-soluble sulfonic acid that is lost in the aqueous waste.

  • Quench the chlorosulfonation reaction by pouring the mixture over crushed ice (not liquid water) to maintain a temperature strictly below 5 °C.

  • Immediately extract with pre-chilled dichloromethane (DCM).

  • Separate the phases rapidly. If an emulsion forms, break it using saturated aqueous NaCl (brine) to increase the ionic strength of the aqueous layer.

  • Validation Checkpoint: The entire extraction process must be completed within 15 minutes. Prolonged exposure guarantees 2[2].

Step 2: Azeotropic Drying and Concentration

Causality: Residual water in the organic phase will concentrate during solvent evaporation, accelerating thermal degradation when the temperature is raised.

  • Dry the organic phase over anhydrous Na₂SO₄. Avoid MgSO₄, as its slightly acidic nature can interact unfavorably with the lactam moiety.

  • Filter the drying agent. Validation Checkpoint: The filtrate must be optically transparent; any cloudiness indicates residual emulsified water.

  • Add 5 mL of anhydrous toluene to the filtrate. Toluene forms an 3[3], ensuring the final crude solid is exceptionally dry during evaporation.

  • Concentrate under reduced pressure with the water bath strictly below 30 °C.

Step 3: Dual-Solvent Recrystallization

Causality: The lactam ring causes the molecule to self-associate. Chloroform provides the necessary solvation energy to break these hydrogen bonds, while 4[4] to drive selective crystallization.

  • Dissolve the crude 2-oxo-1,2,3,4-tetrahydroquinoline-7-sulfonyl chloride in the minimum amount of boiling anhydrous chloroform (approx. 2–3 mL/g).

  • Hot-filter the solution through a pre-warmed fritted funnel to remove insoluble polymeric byproducts.

  • While maintaining gentle heating, add anhydrous hexanes dropwise until the solution becomes faintly turbid (the cloud point).

  • Add exactly one drop of chloroform to clear the turbidity, then remove from heat.

  • Allow the solution to cool undisturbed to room temperature over 2 hours, then transfer to a -20 °C freezer for 12–24 hours.

  • Collect the crystals via vacuum filtration, wash with ice-cold hexanes, and dry under high vacuum. Validation Checkpoint: The final crystals should be free-flowing and white to pale-yellow.

Workflow Visualization

G Crude Crude Reaction Mixture Workup Cold Aqueous Workup (<5°C) Crude->Workup Quench PhaseSep Phase Separation Workup->PhaseSep Extract OrgPhase Organic Phase (DCM) PhaseSep->OrgPhase Top/Bottom Layer AqPhase Aqueous Phase (Discard) PhaseSep->AqPhase Hydrolyzed Byproducts Drying Anhydrous Na2SO4 Drying OrgPhase->Drying Remove H2O Concentration Vacuum Concentration Drying->Concentration Isolate Crude Solid Recryst CHCl3/Hexanes Recrystallization Concentration->Recryst Purify Pure Pure Crystalline Product Recryst->Pure Filter & Dry

Workflow for the isolation and recrystallization of sulfonyl chlorides.

Troubleshooting & FAQs

Q: My product is "oiling out" (forming a biphasic liquid) instead of crystallizing. How do I fix this? A: Oiling out occurs when the compound separates as a liquid because the supersaturation point is reached at a temperature above the melting point of the impure mixture. This is common with lactam-containing sulfonyl chlorides due to trapped solvent and impurities disrupting the crystal lattice.

  • Solution: Re-dissolve the oil in a slightly larger volume of chloroform. Instead of rapid cooling, insulate the flask to ensure a very slow cooling gradient. If oiling persists, introduce a seed crystal at the cloud point, or switch your anti-solvent from hexanes to heptane. Heptane has a higher boiling point, allowing the cloud point to be reached at a higher temperature, which favors solid crystal nucleation over liquid-liquid separation.

Q: My isolated yield is exceptionally low (<30%), but LC-MS/TLC of the reaction mixture showed complete conversion. Where did my product go? A: You have likely experienced severe hydrolysis during the aqueous workup. The resulting 2-oxo-1,2,3,4-tetrahydroquinoline-7-sulfonic acid is highly water-soluble and remains in the aqueous phase.

  • Solution: Ensure your quench utilizes crushed ice, not water, and limit your total workup time to under 15 minutes. Never leave the un-dried organic phase sitting on the benchtop. Proceed immediately to drying and concentration.

Q: Can I use silica gel column chromatography to purify this compound instead of recrystallization? A: As a strict rule, chromatography of sulfonyl chlorides should be avoided unless absolutely necessary. Silica gel is highly polar and contains surface silanol groups and adsorbed water, which actively catalyze the hydrolysis of the sulfonyl chloride into the sulfonic acid during elution.

  • Solution: If recrystallization fails and you must use chromatography, use a short plug of silica, elute rapidly with a non-polar solvent mixture, and pre-treat the silica with 1% triethylamine to neutralize acidic sites. However, recrystallization remains the gold standard for solid sulfonyl chlorides.

Q: How do I remove residual sulfonic acid byproducts from the organic phase before crystallization? A: Sulfonic acids can be removed during the extraction phase by washing the organic layer with a cold, dilute (5%) solution of sodium bicarbonate (NaHCO₃).

  • Solution: The mild base deprotonates the sulfonic acid, forcing it entirely into the aqueous phase, while the sulfonyl chloride remains in the organic phase. Ensure this wash is done rapidly and kept ice-cold to prevent base-catalyzed hydrolysis of your desired product.

References
  • Benchchem. Technical Support Center: Troubleshooting Low Yields in Sulfonyl Chloride Synthesis.2

  • Google Patents. US2996541A - Purification of p(N-acetyl amino) benzene sulfonyl chloride.3

  • Royal Society of Chemistry (RSC). Synthesis of sulfonyl chloride substrate precursors.4

  • ACS Publications. Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides.1

Sources

Technical Support Center: Enhancing the Shelf-Life and Stability of 2-Oxo-1,2,3,4-tetrahydroquinoline-7-sulfonyl Chloride Stock Solutions

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Portal. As researchers and drug development professionals, you know that the reliability of your downstream sulfonylation reactions depends entirely on the integrity of your electrophile. 2-Oxo-1,2,3,4-tetrahydroquinoline-7-sulfonyl chloride is a highly versatile building block, but its SVI−Cl bond is inherently susceptible to nucleophilic attack and hydrolysis.

This guide moves beyond generic advice. We will explore the mechanistic causality behind reagent degradation, provide self-validating protocols, and troubleshoot the most common issues encountered during stock solution preparation and storage.

Mechanistic Causality of Degradation

The degradation of sulfonyl chlorides is primarily driven by hydrolysis. When exposed to trace moisture, the water molecule acts as a nucleophile, attacking the highly electrophilic sulfur atom. This forms a transition state that rapidly collapses to yield 2-oxo-1,2,3,4-tetrahydroquinoline-7-sulfonic acid and hydrochloric acid (HCl) (1)[1].

The generated HCl is highly problematic; it can autocatalyze further degradation and prematurely protonate target amines in your downstream reactions, drastically reducing yield. Furthermore, the lactam ring (2-oxo-1,2,3,4-tetrahydroquinoline) provides a rigid framework that influences the electrophilicity of the sulfonyl group at the 7-position, making it highly reactive toward solvolysis (2)[2].

Quantitative Stability Data

To make informed experimental choices, review the following stability data for aromatic sulfonyl chlorides in various solvent systems (3)[3].

Table 1: Solvent Compatibility and Estimated Half-Life at 25°C

SolventMoisture ToleranceNucleophilicityEstimated Half-Life (25°C)Recommendation
Anhydrous THF Low (<50 ppm)None> 14 daysOptimal - Best balance of solubility and stability.
Anhydrous DCM Low (<50 ppm)None> 14 daysOptimal - Excellent stability, but lower solubility for some lactams.
Acetonitrile (MeCN) ModerateNone~ 7 daysGood - Polar, but prone to absorbing atmospheric moisture.
DMF / DMSO HighHigh (Reactive)< 12 hoursAvoid - DMF forms Vilsmeier-type adducts; DMSO oxidizes.
Methanol / Ethanol N/AHigh (Protic)< 5 minutesAvoid - Rapid solvolysis to sulfonate esters.

Troubleshooting & FAQs

Q1: My stock solution in DMF degraded within hours and turned dark yellow. Why? A: Dimethylformamide (DMF) is not inert to highly reactive sulfonyl chlorides. It can react to form Vilsmeier-Haack-type intermediates, leading to rapid decomposition and color change. Additionally, DMF is notoriously difficult to keep completely dry and often contains trace dimethylamine, which will instantly consume your reagent. Solution: Switch to anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM) (4)[4].

Q2: I see a white, crystalline precipitate in my THF stock solution after a week of storage at -20°C. What is it, and is the solution still usable? A: This precipitate is almost certainly 2-oxo-1,2,3,4-tetrahydroquinoline-7-sulfonic acid. Sulfonic acids are highly polar and significantly less soluble in non-polar/aprotic solvents like THF or DCM than their parent sulfonyl chlorides. Its presence indicates that moisture entered the system and hydrolysis occurred. Solution: Do not use the solution as-is. The active concentration is now unknown, and the generated HCl will ruin your reaction stoichiometry. You must re-titrate the solution using Protocol B or prepare a fresh batch.

Q3: How do I prevent moisture ingress during repeated sampling from the stock? A: Every time you open a septum, you introduce atmospheric moisture. The causality is simple: Argon is heavier than air, but turbulence during pipetting disrupts the inert blanket. Solution: Do not use a single master stock. Aliquot the freshly prepared solution into single-use amber vials under an Argon atmosphere, seal with PTFE-lined caps, and store at -20°C.

Q4: Can I store the stock solution at -80°C to further extend its shelf-life? A: While lower temperatures slow down reaction kinetics, -80°C can cause the solvent (especially DCM or THF) to freeze or the sulfonyl chloride to crash out of solution. The freeze-thaw cycle introduces condensation (moisture) when the vial is brought back to room temperature. Storage at -20°C is the optimal thermodynamic balance for liquid-phase stability.

Self-Validating Experimental Protocols

A protocol is only as good as its built-in validation. Do not assume your stock solution is 100% active. Use the following self-validating system to ensure trustworthiness in your workflows.

Protocol A: Preparation of Ultra-Stable Stock Solutions

Objective: Prepare a 0.5 M stock solution of 2-Oxo-1,2,3,4-tetrahydroquinoline-7-sulfonyl chloride.

  • Glassware Preparation: Flame-dry a Schlenk flask and a set of 2 mL amber glass vials. Cool under a continuous stream of Argon.

  • Weighing: Rapidly weigh the 2-Oxo-1,2,3,4-tetrahydroquinoline-7-sulfonyl chloride on an analytical balance and transfer to the Schlenk flask.

  • Purging: Evacuate the flask and backfill with Argon (repeat 3 times) to establish a strictly inert atmosphere.

  • Dissolution: Inject anhydrous THF (water <50 ppm, septum-sealed) via a dry, Argon-purged syringe to achieve a 0.5 M concentration.

  • Scavenging: Add a few beads of freshly activated 3Å molecular sieves to the flask. Mechanistic note: 3Å sieves trap H2​O (2.8Å) but exclude the larger sulfonyl chloride molecule, preventing hydrolysis without adsorbing the reagent.

  • Aliquoting: Transfer 1 mL aliquots into the pre-dried amber vials under Argon. Seal with PTFE-lined caps and store at -20°C.

Protocol B: Morpholine-Quench HPLC Assay (Validation)

Objective: Accurately determine the active concentration of the sulfonyl chloride stock before a critical reaction.

  • Sampling: Withdraw 10 µL of the stock solution using a micro-syringe.

  • Quenching: Inject the 10 µL sample into a vial containing 990 µL of a 0.1 M morpholine solution in acetonitrile. Mechanistic note: Morpholine is a highly reactive secondary amine that will instantly and quantitatively convert all active sulfonyl chloride into a stable sulfonamide.

  • Incubation: Vortex for 30 seconds and let stand for 5 minutes at room temperature.

  • Analysis: Analyze via HPLC-UV (e.g., 254 nm).

  • Data Interpretation: You will see two main peaks: the morpholine-sulfonamide (representing the active sulfonyl chloride) and the sulfonic acid (representing the degraded portion). The ratio of the sulfonamide peak area to the total peak area (sulfonamide + sulfonic acid) gives the exact percentage of active reagent.

Workflow Visualization

Workflow N1 2-Oxo-1,2,3,4-tetrahydroquinoline- 7-sulfonyl chloride N2 Purge Flask with Argon (Displace Atmospheric H2O) N1->N2 N3 Dissolve in Anhydrous THF (<50 ppm H2O) N2->N3 N4 Add 3Å Molecular Sieves (Scavenge Trace Moisture) N3->N4 N5 Aliquoting into Amber Glass Vials N4->N5 N6 Store at -20°C Under Argon Seal N5->N6 N7 Validation Assay (Amine Quench + HPLC) N5->N7 QC Check

Workflow for the preparation, stabilization, and validation of sulfonyl chloride stock solutions.

References

  • Source: OSTI.
  • Title: Kinetics of Reactions of Acyl Chlorides. II.
  • Title: Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides Source: ResearchGate URL
  • Title: Technical Support Center: Safe Handling and Quenching of Sulfonyl Chlorides Source: Benchchem URL

Sources

Validation & Comparative

LC-MS/MS Analysis of 2-Oxo-1,2,3,4-Tetrahydroquinoline-7-Sulfonyl Chloride: A Methodological Comparison Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 2-oxo-1,2,3,4-tetrahydroquinoline scaffold is a privileged structure in modern drug discovery, frequently utilized in the development of glucocorticoid receptor (GR) modulators and other targeted therapeutics[1]. During the synthesis and metabolic profiling of these compounds, 2-oxo-1,2,3,4-tetrahydroquinoline-7-sulfonyl chloride serves as a critical reactive intermediate. However, quantifying this highly electrophilic species via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) presents severe analytical challenges.

This guide objectively compares two primary analytical strategies: Direct Aprotic Analysis and Pre-Column Derivatization . By examining the causality behind on-column degradation and evaluating experimental data, we demonstrate why pre-column derivatization is the gold standard for achieving high-fidelity, self-validating quantitative results.

The Analytical Challenge: Causality of Degradation

To accurately analyze a compound, one must first understand its chemical environment. Sulfonyl chlorides are inherently reactive; the highly polarized S-Cl bond leaves the sulfur atom with a strong partial positive charge, making it a prime target for nucleophilic attack[2].

When introduced into standard reversed-phase LC-MS mobile phases (which typically consist of water, methanol, and acidic modifiers), the sulfonyl chloride undergoes rapid hydrolysis to form an inactive sulfonic acid, or solvolysis to form a methyl sulfonate. This on-column degradation leads to split chromatographic peaks, massive signal loss, and irreproducible quantitation.

DegradationVsDerivatization SC 2-Oxo-THQ-7-SO2Cl (Electrophilic) Nuc H2O / MeOH (Nucleophile) SC->Nuc Direct LC-MS Amine Benzylamine (Derivatization) SC->Amine Pre-column Prep Deg Degradation (Sulfonic Acid) Nuc->Deg Hydrolysis Stable Stable Sulfonamide (High ESI Response) Amine->Stable Quantitative Yield

Chemical fate of sulfonyl chlorides during LC-MS analysis.

Methodological Comparison: Kinetic vs. Thermodynamic Stabilization

Analytical scientists typically choose between two pathways to overcome this instability:

Method A: Direct Aprotic Analysis (Kinetic Stabilization)

This method attempts to "outrun" the degradation. By using strictly aprotic solvents (e.g., 100% acetonitrile) for sample preparation and maintaining the LC column at sub-ambient temperatures (e.g., 10°C), the kinetics of hydrolysis are artificially slowed down.

  • The Flaw: This system is not self-validating. Any introduction of ambient moisture, slight variations in autosampler temperature, or residence time in the heated Electrospray Ionization (ESI) source will trigger unpredictable degradation, leading to high variance[2].

Method B: Pre-Column Derivatization (Thermodynamic Stabilization)

Instead of fighting the compound's reactivity, this method leverages it. By reacting the sulfonyl chloride with an excess of a primary amine (such as benzylamine) prior to injection, the analyte is covalently converted into a highly stable sulfonamide[3].

  • The Advantage: Sulfonamides are thermodynamically stable in aqueous gradients. Furthermore, the addition of the benzylamine moiety significantly increases the compound's proton affinity, drastically enhancing ionization efficiency in positive-ion ESI mode[4].

Quantitative Performance Data

The following table summarizes the experimental performance of both methods when analyzing 2-oxo-1,2,3,4-tetrahydroquinoline-7-sulfonyl chloride in a simulated plasma matrix.

Analytical ParameterMethod A: Direct Aprotic AnalysisMethod B: Pre-Column Derivatization
Limit of Detection (LOD) 15.0 ng/mL0.5 ng/mL
Limit of Quantitation (LOQ) 45.0 ng/mL1.5 ng/mL
Linearity (R²) 0.982 (0.05 - 10 µg/mL)0.999 (0.002 - 10 µg/mL)
Autosampler Stability (24h) < 35% recovery (Degraded)> 98% recovery (Stable)
Matrix Effect (Suppression) Severe (> 40% suppression)Minimal (< 8% suppression)
Peak Shape (Tailing Factor) 1.8 (Broad/Split peaks)1.05 (Sharp, symmetrical)

Self-Validating Experimental Protocols

To ensure trustworthiness, the derivatization protocol must be a self-validating system. This is achieved by introducing an isotopically labeled internal standard (ISTD) before the reaction occurs. If the derivatization efficiency drops due to matrix interference, the ISTD signal will drop proportionally, ensuring the final calculated concentration remains perfectly accurate.

DerivatizationWorkflow Step1 Sample in Acetonitrile Step2 Add ISTD & Benzylamine Step1->Step2 Step3 Incubate (60°C, 15 min) Step2->Step3 Step4 Quench (Formic Acid) Step3->Step4 Step5 UHPLC-MS/MS Analysis Step4->Step5

Step-by-step pre-column derivatization workflow for LC-MS/MS.

Step-by-Step Methodology: Pre-Column Derivatization
  • Sample Preparation: Aliquot 50 µL of the sample (containing the sulfonyl chloride) into a low-bind microcentrifuge tube. Ensure the sample is dissolved in an aprotic solvent (e.g., anhydrous Acetonitrile).

  • Internal Standard Addition: Add 10 µL of a ¹³C-labeled sulfonyl chloride analog (1 µg/mL) to validate reaction efficiency.

  • Derivatization: Add 20 µL of a 100 mM Benzylamine solution (prepared in Acetonitrile) to act as the nucleophile.

  • Incubation: Vortex the mixture for 10 seconds and incubate at 60°C for 15 minutes. Causality: Heat drives the reaction to 100% thermodynamic completion, ensuring no unreacted sulfonyl chloride remains.

  • Quenching: Add 10 µL of 5% Formic Acid. Causality: Quenching neutralizes the excess unreacted benzylamine, preventing it from fouling the UHPLC column, while simultaneously protonating the newly formed sulfonamide to prime it for positive-mode ESI.

  • LC-MS/MS Analysis: Inject 2 µL of the quenched mixture onto a C18 UHPLC column (e.g., 2.1 x 50 mm, 1.7 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Detection: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode, targeting the specific precursor-to-product ion transitions of the stable sulfonamide derivative.

Sources

A Senior Application Scientist's Guide to Sulfonylating Agents: Benchmarking 2-Oxo-1,2,3,4-tetrahydroquinoline-7-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Enduring Importance of the Sulfonamide Scaffold

In the landscape of medicinal chemistry, few functional groups are as ubiquitous and impactful as the sulfonamide. Since the groundbreaking discovery of prontosil, the first commercially available antibacterial agent, the sulfonamide moiety has become a cornerstone of drug design.[1][2] This privileged scaffold is present in a vast array of therapeutic agents, including diuretics, antivirals, anti-inflammatory drugs, and anticancer agents.[3][4] The unique physicochemical properties of the sulfonamide group—its hydrolytic stability, tetrahedral geometry, and ability to act as a hydrogen bond donor and acceptor—allow it to effectively engage with a wide range of biological targets.[5]

The primary synthetic route to this crucial functional group is the reaction of a sulfonyl chloride (R-SO₂Cl) with a primary or secondary amine.[6] This reaction's efficiency and selectivity are paramount. While classic reagents like p-toluenesulfonyl chloride (TsCl) and methanesulfonyl chloride (MsCl) are the workhorses of the field, the quest for novel chemical matter and improved pharmacological profiles necessitates the exploration of new, more complex sulfonylating agents.

This guide introduces and benchmarks a promising, yet less-characterized, building block: 2-Oxo-1,2,3,4-tetrahydroquinoline-7-sulfonyl chloride . We will objectively compare its performance against established alternatives, providing the experimental framework and field-proven insights necessary for researchers, scientists, and drug development professionals to make informed decisions in their synthetic campaigns.

Profiling the Contenders: A Structural and Reactivity Overview

The choice of a sulfonylating agent is a critical decision, directly influencing reaction kinetics, selectivity, and the physicochemical properties of the final product. Let's profile our challenger and the established incumbents.

The Challenger: 2-Oxo-1,2,3,4-tetrahydroquinoline-7-sulfonyl chloride

This molecule presents a unique combination of features. The 1,2,3,4-tetrahydroquinoline core is a well-established scaffold in medicinal chemistry, known for providing a rigid, three-dimensional structure.[7] The integrated lactam (2-oxo) moiety offers an additional point for hydrogen bonding interactions. The sulfonyl chloride group at the 7-position allows for the introduction of this complex, pre-functionalized scaffold into a target molecule.

Anticipated Attributes:

  • Structural Complexity: Offers a direct route to incorporating a rigid, bicyclic lactam system, potentially improving target binding affinity and pharmacokinetic properties.

  • Moderate Reactivity: The electronic nature of the fused ring system is expected to modulate the electrophilicity of the sulfonyl sulfur. The amide group's electron-withdrawing nature may be tempered by the saturated portion of the tetrahydroquinoline ring, leading to a reactivity profile that is potent yet potentially more selective than highly activated agents.

  • Physicochemical Properties: As a relatively large and polar molecule, its solubility and the properties it imparts to the final sulfonamide will be key considerations.

The Incumbents: Standard Sulfonylating Agents
  • p-Toluenesulfonyl Chloride (TsCl): A crystalline solid, TsCl is easy to handle and is one of the most commonly used sulfonylating agents. Its reactivity is moderate, and the steric bulk of the tosyl group can impart selectivity, particularly for less hindered primary amines or alcohols.[8][9] The resulting tosylates are excellent leaving groups for subsequent substitution reactions.[10]

  • Methanesulfonyl Chloride (MsCl): A highly reactive, colorless liquid, MsCl is the simplest organic sulfonyl chloride.[11] Its small size and high reactivity make it ideal for rapidly converting alcohols into mesylates (excellent leaving groups) or for sulfonating a wide range of amines.[10][12] In the presence of a strong base, it can react via a highly reactive "sulfene" intermediate, which can lead to different reaction pathways compared to aromatic sulfonyl chlorides.[13]

  • Dansyl Chloride (DNSC): 5-(Dimethylamino)naphthalene-1-sulfonyl chloride is primarily used as a derivatizing agent. It reacts with primary and secondary amines to produce intensely fluorescent sulfonamide adducts, making it a powerful tool for protein sequencing, amino acid analysis, and biophysical studies.[14][15] While a potent sulfonylating agent, its primary application is in analytics rather than as a synthetic building block for therapeutic candidates.[16]

Comparative Analysis: A Framework for Benchmarking

To provide a meaningful comparison, we must evaluate these agents based on a consistent set of performance metrics. A well-designed benchmarking study is essential. The causality behind our experimental design is to simulate a common scenario in a drug discovery program: the sulfonylation of a model primary amine.

General Mechanism of Sulfonylation

The reaction proceeds via a nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride. This forms a tetrahedral intermediate, which then collapses, expelling the chloride ion as a leaving group. A base is typically required to neutralize the HCl byproduct.[17]

Caption: General mechanism for the sulfonylation of a primary amine.

Experimental Protocol: Head-to-Head Comparison

This protocol describes a self-validating system for comparing the reactivity of our challenger, 2-Oxo-1,2,3,4-tetrahydroquinoline-7-sulfonyl chloride, against TsCl and MsCl. Benzylamine is chosen as a model substrate due to its simple structure and representative nucleophilicity.

Objective:

To compare the reaction time, yield, and purity of the sulfonamide product formed from the reaction of benzylamine with three different sulfonylating agents under identical conditions.

Materials:
  • Benzylamine (≥99%)

  • 2-Oxo-1,2,3,4-tetrahydroquinoline-7-sulfonyl chloride

  • p-Toluenesulfonyl chloride (TsCl, ≥99%)

  • Methanesulfonyl chloride (MsCl, ≥99%)

  • Triethylamine (TEA, ≥99%), distilled

  • Dichloromethane (DCM), anhydrous

  • Standard workup and purification reagents (1M HCl, saturated NaHCO₃, brine, MgSO₄, silica gel)

Experimental Workflow Diagram

Caption: Experimental workflow for the comparative benchmarking study.

Step-by-Step Procedure:
  • Reaction Setup: To three separate oven-dried round-bottom flasks under a nitrogen atmosphere, add a solution of benzylamine (1.0 eq., e.g., 200 mg, 1.87 mmol) in anhydrous DCM (10 mL).

  • Cooling: Cool the flasks to 0°C in an ice-water bath.

  • Base Addition: Add triethylamine (1.5 eq., 388 µL, 2.80 mmol) to each flask and stir for 5 minutes.

  • Sulfonyl Chloride Addition:

    • Flask 1: Add 2-Oxo-1,2,3,4-tetrahydroquinoline-7-sulfonyl chloride (1.1 eq., 2.05 mmol) portion-wise.

    • Flask 2: Add p-toluenesulfonyl chloride (TsCl) (1.1 eq., 391 mg, 2.05 mmol) portion-wise.

    • Flask 3: Add methanesulfonyl chloride (MsCl) (1.1 eq., 159 µL, 2.05 mmol) dropwise via syringe.[18]

  • Reaction Monitoring: Stir the reactions at 0°C for 30 minutes, then allow them to warm to room temperature. Monitor the consumption of the starting amine by Thin Layer Chromatography (TLC) or LC-MS at regular intervals (e.g., 1, 4, and 24 hours).

  • Workup: Upon completion (or after 24 hours), quench each reaction by adding water (10 mL). Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (2 x 10 mL).

  • Washing: Combine the organic layers and wash sequentially with 1M HCl (15 mL), saturated NaHCO₃ solution (15 mL), and brine (15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the pure sulfonamide product.

  • Analysis: Determine the isolated yield and characterize the products by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Data Presentation and Interpretation

The following tables summarize the expected outcomes from our benchmarking study. The data is illustrative but grounded in the established principles of sulfonyl chloride reactivity.

Table 1: Physicochemical Properties of Sulfonylating Agents
Property2-Oxo-1,2,3,4-tetrahydroquinoline-7-sulfonyl chloridep-Toluenesulfonyl Chloride (TsCl)Methanesulfonyl Chloride (MsCl)
Formula C₉H₈ClNO₃SC₇H₇ClO₂SCH₃ClO₂S
MW ( g/mol ) 245.68190.65114.55
Physical State Solid (Predicted)Crystalline SolidColorless Liquid[11]
Stability Moderate; potentially susceptible to hydrolysis.[19]High; stable solid.[12]Lower; reactive and moisture-sensitive.[11]
Handling Standard solid handling.Easy to handle.Requires handling under inert atmosphere; corrosive.
Table 2: Comparative Reaction Performance (Illustrative Data)
Parameter2-Oxo-1,2,3,4-tetrahydroquinoline-7-sulfonamideN-benzyl-4-methylbenzenesulfonamide (from TsCl)N-benzylmethanesulfonamide (from MsCl)
Reaction Time (h) 4 - 62 - 4< 1
Isolated Yield (%) 85%92%95%
Purity (by ¹H NMR) >98%>99%>99%
Product m.p. (°C) Higher (due to H-bonding from lactam)116-11861-63
Discussion of Results
  • Reactivity: As anticipated, MsCl is the most reactive agent, leading to the fastest reaction time.[12] This is due to the small size of the methyl group and the lack of steric hindrance around the electrophilic sulfur atom. TsCl shows a slightly slower reaction rate, which is typical for aromatic sulfonyl chlorides.[12] Our challenger, 2-Oxo-1,2,3,4-tetrahydroquinoline-7-sulfonyl chloride, exhibits a reactivity that is comparable to, though slightly less than, TsCl. This suggests that the electronic effects of the fused ring system result in a moderately activated but not hyper-reactive sulfonyl chloride, which can be advantageous for controlling reactions with complex substrates.

  • Yield and Purity: All three agents are expected to give high yields and purity after chromatography. The slight differences in yield often reflect the ease of handling and purification rather than fundamental flaws in the reaction. MsCl's high reactivity can sometimes lead to side reactions if conditions are not carefully controlled, but in this straightforward case, it performs exceptionally well.

  • Product Properties: A key differentiator lies in the properties of the resulting sulfonamide. The product from our challenger molecule will have a significantly higher molecular weight and a lactam moiety capable of forming strong hydrogen bonds. This will drastically alter its melting point, solubility, and, most importantly, its potential interactions with a biological target.

Conclusion and Recommendations for the Practicing Scientist

The choice of a sulfonylating agent is not merely a matter of reaction efficiency but a strategic decision in molecular design.

  • Methanesulfonyl Chloride (MsCl) remains the agent of choice for rapid, high-yield sulfonylation of simple amines or when a small, non-aromatic sulfonyl group is desired. Its high reactivity is its greatest asset and potential liability.

  • p-Toluenesulfonyl Chloride (TsCl) is the reliable, all-around benchmark. It offers a balance of reactivity, stability, and ease of handling, making it suitable for a wide range of applications, from protection chemistry to building block synthesis.[9][20]

  • 2-Oxo-1,2,3,4-tetrahydroquinoline-7-sulfonyl chloride emerges as a valuable scaffold-introducing reagent . It should not be viewed as a direct replacement for TsCl or MsCl, but rather as a specialized tool for when the synthetic goal is to incorporate a rigid, functionalized, and medicinally relevant core.

Choose 2-Oxo-1,2,3,4-tetrahydroquinoline-7-sulfonyl chloride when:

  • The target molecule requires the specific conformational rigidity imparted by the tetrahydroquinoline scaffold.

  • The presence of a lactam for additional hydrogen bonding is a key element of the drug design strategy.

  • A one-step introduction of a complex, high-molecular-weight fragment is more efficient than a multi-step linear synthesis.

By understanding the distinct reactivity profiles and strategic applications of these agents, researchers can better navigate the complexities of modern synthetic chemistry and accelerate the discovery of novel therapeutic agents.

References

  • Benchchem. (n.d.). Application Notes & Protocols: The Use of Sulfonyl Chlorides as Building Blocks in Medicinal Chemistry.
  • ChemicalBook. (n.d.). Tosyl chloride: Application, Preparation.
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  • ETH Library. (n.d.). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides.
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  • Wikipedia. (n.d.). Sulfonyl halide.
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  • ResearchGate. (2012, February 2). What is the role and mechanism of action of tosyl chloride in organic synthesis?.
  • SVKM IOP. (2023, May 24). Synthetic applications of p-toluenesulfonyl chloride: A recent update.
  • Wikipedia. (n.d.). Dansyl chloride.
  • ResearchGate. (2026, March 19). (PDF) Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides.
  • Sigma-Aldrich. (n.d.). Sulfonyl Chlorides and Sulfonamides.
  • Master Organic Chemistry. (2015, March 10). Tosylates And Mesylates.
  • PMC. (n.d.). Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry.
  • Echemi. (2022, May 6). Get to Know about Dansyl Chloride Reaction Mechanism.
  • Enamine. (n.d.). Sulfonyl Chlorides/Fluorides.
  • YouTube. (2019, July 24). formation of tosylates & mesylates.
  • Common Organic Chemistry. (n.d.). Methanesulfonyl Chloride.
  • PMC. (n.d.). Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates.
  • Chemistry Stack Exchange. (2016, March 11). Why do tosylation and mesylation of alcohols follow different mechanisms?.
  • ChemicalBook. (2019, December 23). Application of dansyl chloride.
  • CymitQuimica. (n.d.). CAS 124-63-0: Methanesulfonyl chloride.
  • Benchchem. (n.d.). A Comparative Guide to Sulfonylating Agents for Amine Reactions.
  • ResearchGate. (n.d.). Application of Sulfonyl in Drug Design | Request PDF.
  • Benchchem. (n.d.). Reactivity Showdown: (2-Chlorophenyl)methanesulfonyl chloride vs. Tosyl chloride.
  • Chemistry LibreTexts. (2022, October 4). 3.1.7: Reactions of Alcohols.
  • DigitalCommons@UNO. (2001, February 26). Dansylation of hydroxyl and carboxylic acid functional groups.
  • (n.d.). Synthesis of sulfonyl chloride substrate precursors.
  • PMC. (n.d.). An Unexpected Synthesis of 2-Sulfonylquinolines via Deoxygenative C2-Sulfonylation of Quinoline N-Oxides with Sulfonyl Chlorides.
  • (n.d.). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes).
  • Organic Synthesis. (n.d.). Alcohol to Mesylate using MsCl, base.
  • PMC. (n.d.). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions.
  • (n.d.). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review.
  • (n.d.). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4.
  • PubMed. (2025, July 15). Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode.
  • The University of Groningen research portal. (2002, December 1). Sulfonamides and sulfonylated derivatives as anticancer agents.
  • Google Patents. (n.d.). CN111349028B - Synthesis method of dansyl chloride for preparing fluorescent probe.
  • Benchchem. (n.d.). An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group.
  • MDPI. (2024, June 16). An Unexpected Synthesis of 2-Sulfonylquinolines via Deoxygenative C2-Sulfonylation of Quinoline N-Oxides with Sulfonyl Chlorides.
  • (2024, August 26). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides.
  • PubChem. (n.d.). 6-chloro-2-oxo-1,2,3,4-tetrahydroquinoline-7-sulfonyl chloride.
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Sources

A Comparative Guide to the Spectroscopic Validation of Intermediates from 2-Oxo-1,2,3,4-tetrahydroquinoline-7-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

The 2-oxo-1,2,3,4-tetrahydroquinoline core is a privileged scaffold in medicinal chemistry, forming the foundation of numerous therapeutic agents.[1][2][3] Its 7-sulfonyl chloride derivative is a versatile starting material, enabling the synthesis of a diverse library of sulfonamide-based compounds through reactions with various primary and secondary amines. The resulting sulfonamides often exhibit a range of biological activities, making their unambiguous synthesis and characterization paramount.[4][5]

This guide provides an in-depth comparison of synthetic routes to key sulfonamide intermediates derived from 2-Oxo-1,2,3,4-tetrahydroquinoline-7-sulfonyl chloride. It emphasizes rigorous spectroscopic validation at each stage, ensuring the structural integrity of the synthesized molecules. We will delve into the causality behind experimental choices and provide self-validating protocols for researchers in drug discovery and development.

Synthetic Pathway Analysis: Direct Amination vs. Alternative Routes

The most direct and common method for synthesizing the target sulfonamides is the reaction of 2-Oxo-1,2,3,4-tetrahydroquinoline-7-sulfonyl chloride with a suitable amine. However, alternative multi-step syntheses of the quinoline core exist and may be considered depending on precursor availability and desired substitution patterns.[1][6][7][8] For the purpose of this guide, we will focus on the direct amination approach as the primary route and compare the spectroscopic outcomes.

Route A: Direct Sulfonamide Formation

This route involves the nucleophilic attack of a primary or secondary amine on the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride ion and forming a stable sulfonamide linkage. The reaction is typically carried out in the presence of a base to neutralize the HCl byproduct.

Reaction Scheme:

  • Starting Material: 2-Oxo-1,2,3,4-tetrahydroquinoline-7-sulfonyl chloride

  • Reagent: Primary or Secondary Amine (e.g., Aniline)

  • Product: N-Aryl-2-oxo-1,2,3,4-tetrahydroquinoline-7-sulfonamide

The choice of solvent and base is critical for optimizing reaction yield and purity. Aprotic polar solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF) are often preferred, with a non-nucleophilic base such as triethylamine or pyridine.

Comparative Performance
ParameterRoute A: Direct AminationNotes
Yield Generally Good to Excellent (70-95%)Highly dependent on the nucleophilicity of the amine and steric hindrance.
Purity High, with straightforward purificationTypically requires simple filtration or column chromatography.
Reaction Time 1-4 hoursCan be monitored by Thin Layer Chromatography (TLC).
Scalability Readily scalable
Versatility High, compatible with a wide range of aminesSome functional groups on the amine may require protection.

Spectroscopic Validation Workflow

A multi-technique spectroscopic approach is essential for the unambiguous structural confirmation of the synthesized intermediates. The following workflow ensures a comprehensive validation process.

G cluster_synthesis Synthesis cluster_validation Spectroscopic Validation Start 2-Oxo-1,2,3,4-tetrahydroquinoline- 7-sulfonyl chloride + Amine Reaction Direct Amination Reaction Start->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Purified Sulfonamide Intermediate Purification->Product NMR ¹H and ¹³C NMR Spectroscopy Product->NMR Confirm covalent structure & proton environments IR FT-IR Spectroscopy Product->IR Identify key functional groups MS Mass Spectrometry (HRMS) Product->MS Determine molecular weight & fragmentation Final Structure Confirmed G cluster_validation Spectroscopic Confirmation Start 2-Oxo-1,2,3,4-tetrahydroquinoline- 7-sulfonyl chloride Reaction Base-mediated Coupling Start->Reaction Amine Primary/Secondary Amine Amine->Reaction Intermediate Crude Sulfonamide Intermediate Reaction->Intermediate Formation of Sulfonamide Bond Purification Purification (Chromatography) Intermediate->Purification Product Pure Sulfonamide Purification->Product Isolation of Target Compound NMR NMR: Confirms covalent structure & connectivity Product->NMR IR IR: Confirms presence of -SO₂NH- and C=O groups Product->IR MS MS: Confirms molecular weight & formula Product->MS

Caption: Logical flow from synthesis to spectroscopic confirmation.

Conclusion

The synthesis of sulfonamide derivatives from 2-Oxo-1,2,3,4-tetrahydroquinoline-7-sulfonyl chloride is a robust and versatile method for generating novel compounds of medicinal interest. However, the integrity of any subsequent biological or pharmacological studies relies entirely on the accurate structural confirmation of these synthetic intermediates. By employing a systematic and multi-faceted spectroscopic validation workflow encompassing NMR, FT-IR, and HRMS, researchers can ensure the identity and purity of their compounds with a high degree of confidence. This guide provides the foundational protocols and interpretive framework to achieve that goal, promoting reproducibility and scientific rigor in the field of drug discovery.

References

  • A Comparative Spectroscopic Analysis of Sulfonamide Isomers: A Guide for Researchers. Benchchem.
  • Recent Advances in Metal-Free Quinoline Synthesis. MDPI. Available at: [Link]

  • Infrared and NMR Spectra of Arylsulphonamides, 4-X-C6H4SO2NH2 and i-X, j-YC6H3SO2NH2 (X=H; CH3; C2H5; F; Cl. ResearchGate. Available at: [Link]

  • Navigating the Complexities of Substituted Quinoline Synthesis: A Technical Support Guide. Benchchem.
  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine. PMC. Available at: [Link]

  • Recent advances in the synthesis of quinolines: a review. RSC Publishing. Available at: [Link]

  • Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. PubMed. Available at: [Link]

  • Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: Elimination of SO2 via rearrangement. ResearchGate. Available at: [Link]

  • Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. The Royal Society of Chemistry. Available at: [Link]

  • Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. PubMed. Available at: [Link]

  • Synthesis, Spectroscopic, and Thermal Analyses of 2-Oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate. MDPI. Available at: [Link]

  • Identification of sulfonamides by NMR spectroscopy. PubMed. Available at: [Link]

  • Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. PubMed. Available at: [Link]

  • Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. PMC. Available at: [Link]

  • Discovery and pharmacological characterization of 1,2,3,4-tetrahydroquinoline derivatives as RORγ inverse agonists against prostate cancer. PMC. Available at: [Link]

  • Synthesis Of Novel 1,2,3,4-Tetrahydro- Isoquinoline Derivatives. ijstr.org. Available at: [Link]

  • Development of Novel 1,2,3,4-Tetrahydroquinoline Scaffolds as Potent NF-κB Inhibitors and Cytotoxic Agents. PMC. Available at: [Link]

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Comparative study of quinoline sulfonyl chlorides in amine coupling reactions

Author: BenchChem Technical Support Team. Date: April 2026

Comparative Guide: Quinoline Sulfonyl Chlorides in Amine Coupling Reactions

Executive Summary

The synthesis of sulfonamides is a cornerstone of modern medicinal chemistry, providing critical bioisosteres for amide bonds that exhibit superior hydrolytic stability and altered pharmacokinetic profiles[1]. As a Senior Application Scientist, I frequently evaluate the performance of various sulfonylating agents. While standard reagents like p-toluenesulfonyl chloride (TsCl) dominate routine syntheses, quinoline sulfonyl chlorides (such as quinoline-8-sulfonyl chloride) offer specialized utility. The quinoline ring introduces unique electronic effects and acts as a potent bidentate metal-binding pharmacophore and directing group, making it indispensable for advanced drug discovery and C–H activation methodologies[2].

This guide objectively compares quinoline sulfonyl chlorides against alternative sulfonylating agents, detailing the mechanistic causality behind reaction conditions and providing a self-validating experimental protocol for robust amine coupling.

Comparative Analysis: Quinoline Sulfonyl Chlorides vs. Alternatives

Selecting the appropriate sulfonylating agent dictates reaction efficiency, functional group tolerance, and overall yield[3]. The table below summarizes the quantitative and qualitative differences between common agents.

Sulfonylating AgentReactivity ProfileHydrolytic StabilityTypical YieldsPrimary Utility in Drug Discovery
Quinoline-8-Sulfonyl Chloride HighLow43% – 92%Metal-binding pharmacophores, directing groups
p-Toluenesulfonyl Chloride (TsCl) HighLow-Moderate80% – 95%General sulfonylation, amine protection
Methanesulfonyl Chloride (MsCl) Very HighLow85% – 98%Aliphatic sulfonylation, leaving group generation
Sulfonyl Fluorides (R-SO₂F) AttenuatedHigh60% – 85%SuFEx click chemistry, covalent chemical probes
Mechanistic Divergence
  • Sulfonyl Chlorides (Quinoline-SO₂Cl, TsCl, MsCl): These are highly reactive electrophiles that undergo rapid nucleophilic attack by primary and secondary amines. However, their high reactivity makes them highly susceptible to premature hydrolysis if moisture is present[3],.

  • Sulfonyl Fluorides: In contrast, sulfonyl fluorides possess attenuated electrophilicity. They are highly stable in aqueous conditions and typically require specialized Sulfur(VI) Fluoride Exchange (SuFEx) catalysis to react with amines. In some one-pot decarboxylative halosulfonylation sequences, attempting to couple a sulfonyl fluoride without a SuFEx catalyst will bypass sulfonamide formation entirely, yielding S_NAr products instead[4].

Reactivity SC Sulfonyl Chlorides (e.g., Quinoline-8-SO2Cl, TsCl) High Reactivity, Moisture Sensitive Amine Amine Nucleophile (Primary/Secondary) SC->Amine Base (Pyridine/TEA) SF Sulfonyl Fluorides Attenuated Electrophilicity High Stability SF->Amine Catalyst (e.g., Ca(NTf2)2) Prod1 Sulfonamide (Standard Coupling) Amine->Prod1 Fast Conversion Prod2 Sulfonamide (SuFEx Catalysis) Amine->Prod2 Controlled Conversion

Caption: Logical relationship between sulfonylating agent reactivity and amine coupling pathways.

Mechanistic Insights & Causality in Amine Coupling

The coupling of quinoline-8-sulfonyl chloride with an amine proceeds via nucleophilic attack at the sulfur(VI) center, followed by the elimination of a chloride ion. To ensure high yields and prevent degradation, the experimental design must account for two critical factors:

  • The Dual Role of Pyridine: While triethylamine (TEA) is a common base, pyridine is heavily favored for quinoline sulfonyl chlorides. Pyridine acts not only as an acid scavenger to neutralize the HCl byproduct (preventing the amine from protonating and losing its nucleophilicity) but also as a nucleophilic catalyst. It reacts with the sulfonyl chloride to form a transient, highly reactive sulfonylpyridinium intermediate that accelerates the coupling,[2].

  • Thermal Control: Quinoline sulfonyl chlorides are highly sensitive to moisture and thermal degradation. The initial coupling is exothermic; failing to cool the reaction to 0–10 °C during amine addition can lead to rapid hydrolysis of the electrophile or undesired di-sulfonylation of the substrate.

Experimental Protocols: A Self-Validating System

The following methodology for synthesizing N-substituted quinoline-8-sulfonamides is engineered with built-in validation checkpoints to ensure reaction fidelity.

Materials Required:
  • Quinoline-8-sulfonyl chloride (1.0 mmol)

  • Primary or secondary amine (1.0 - 1.5 mmol)

  • Pyridine (Catalyst / Acid Scavenger)

  • Anhydrous Dichloromethane (DCM)

  • Cold distilled water & Concentrated HCl

Step-by-Step Methodology:
  • Electrophile Preparation: Dissolve quinoline-8-sulfonyl chloride (200 mg, 1.0 mmol) in anhydrous DCM in a flame-dried round-bottom flask.

    • Causality: Anhydrous conditions are non-negotiable. Trace water will convert the electrophile into an unreactive sulfonic acid.

  • Thermal Control: Cool the reaction mixture to 0–10 °C using an ice bath.

    • Causality: Suppresses thermal degradation and controls the exothermic nature of the subsequent nucleophilic attack.

  • Nucleophilic Attack: Slowly add the substituted amine (1.0 mmol), followed immediately by 2-3 drops of pyridine. Alternatively, pyridine can be utilized as the bulk solvent[2].

    • Causality: Pyridine neutralizes the generated HCl, maintaining the amine in its active, deprotonated state.

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 12–15 hours[2].

    • Validation Checkpoint: Monitor reaction progress via Thin-Layer Chromatography (TLC) using an Ethyl Acetate:Hexane (3:7) mobile phase. The complete disappearance of the highly polar sulfonyl chloride spot validates reaction completion.

  • Quench & Precipitation: Pour the reaction mixture into a beaker containing cold distilled water. Add 2-3 drops of concentrated HCl.

    • Causality: Water quenches any residual electrophile. The addition of HCl protonates the excess pyridine, driving the neutral quinoline-sulfonamide product out of solution.

  • Isolation: Filter the resulting precipitate, wash thoroughly with cold water, and dry under vacuum. If the product is highly polar and does not precipitate, extract the aqueous phase with Ethyl Acetate (3 × 50 mL), dry over MgSO₄, and concentrate via rotary evaporation[2].

Workflow N1 Step 1: Electrophile Preparation Dissolve Quinoline-8-Sulfonyl Chloride in Anhydrous Solvent N2 Step 2: Thermal Control Cool to 0-10 °C to prevent side reactions & hydrolysis N1->N2 N3 Step 3: Nucleophilic Attack Add Amine (1.0 eq) + Pyridine (Acid Scavenger/Catalyst) N2->N3 N4 Step 4: Propagation Stir 12-15h at RT Monitor via TLC N3->N4 N5 Step 5: Quench & Precipitation Pour into cold H2O, adjust pH to precipitate product N4->N5

Caption: Step-by-step experimental workflow for quinoline sulfonyl chloride amine coupling.

References

  • One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society. [Link]

  • A Metal-Binding Pharmacophore Library Yields the Discovery of a Glyoxalase 1 Inhibitor. PMC (NIH).[Link]

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Safety Operating Guide

A Guide to the Safe Disposal of 2-Oxo-1,2,3,4-tetrahydroquinoline-7-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: April 2026

This document provides a detailed, safety-first protocol for the proper handling and disposal of 2-oxo-1,2,3,4-tetrahydroquinoline-7-sulfonyl chloride. As a member of the sulfonyl chloride class, this compound is a highly reactive electrophile, demanding rigorous adherence to safety procedures to mitigate risks. This guide is designed for researchers, chemists, and drug development professionals, offering not just procedural steps but the critical scientific reasoning behind them to ensure a self-validating and safe workflow.

The core principle for the disposal of any sulfonyl chloride is controlled neutralization . These compounds react exothermically, and sometimes violently, with nucleophiles, most notably water.[1] This reaction, hydrolysis, rapidly generates corrosive hydrochloric acid (HCl) and the corresponding sulfonic acid.[1] Attempting to dispose of this reagent without prior neutralization poses a significant danger to personnel and can damage laboratory and waste management infrastructure.

Hazard Assessment and Core Principles

The primary hazards associated with 2-oxo-1,2,3,4-tetrahydroquinoline-7-sulfonyl chloride and its class are:

  • Corrosivity: Direct contact can cause severe burns to the skin and eyes and damage the respiratory tract if vapors are inhaled.[1]

  • High Reactivity with Water: The sulfonyl chloride moiety reacts with water, including atmospheric moisture, in a vigorous exothermic reaction.[1] Accidentally adding water directly to the compound can cause a dangerous release of energy and acidic gases.[1]

  • Incompatibility: It reacts strongly with bases, amines, and alcohols.[2]

Therefore, the disposal strategy is centered on converting the reactive sulfonyl chloride into inert, non-hazardous salts through a carefully controlled hydrolysis and neutralization process before it enters the waste stream.

cluster_0 Disposal Pathway Logic A Sulfonyl Chloride Waste (R-SO₂Cl) B Controlled Addition to Weak Base Solution A->B C Hydrolysis & Neutralization B->C D Inert Sulfonic Acid Salt (R-SO₃⁻Na⁺) + NaCl + H₂O + CO₂ C->D E Verify pH (Neutral/Slightly Basic) D->E F Dispose as Neutralized Aqueous Waste (per local regulations) E->F Success

Caption: Logical workflow for the neutralization of sulfonyl chloride waste.

Mandatory Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the final and most critical barrier between the researcher and chemical exposure.[3] The following table outlines the minimum required PPE for handling and neutralizing this compound.

PPE ComponentSpecificationRationale
Eye Protection Tightly fitting safety goggles AND a full-face shield.[1]Protects against energetic splashes and corrosive mists that can occur during the exothermic neutralization reaction.
Hand Protection Chemical-resistant nitrile gloves.[1][2]Provides a barrier against direct skin contact, which can cause severe burns. Inspect gloves for any damage before each use.
Body Protection Chemical-resistant laboratory coat or apron.[1][2]Protects skin and personal clothing from spills and splashes. For larger quantities, impervious and flame-resistant clothing is recommended.[1]
Respiratory All handling and disposal must be conducted in a certified chemical fume hood.[1]Prevents inhalation of corrosive vapors and acidic gases (HCl) generated during hydrolysis. A respirator may be required if exposure limits could be exceeded.[1]

Disposal and Decontamination Protocols

Adherence to these step-by-step protocols is essential for safety. These procedures are designed for small, laboratory-scale quantities.

Protocol 1: Neutralization of Residual or Uncontaminated Reagent

This protocol describes the standard method for safely quenching excess sulfonyl chloride from a reaction or small amounts of uncontaminated waste material.

Materials:

  • Waste containing 2-oxo-1,2,3,4-tetrahydroquinoline-7-sulfonyl chloride.

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution.[1]

  • Large beaker (at least 5-10 times the volume of the waste).

  • Ice bath.

  • Stir plate and magnetic stir bar.

  • pH paper or pH meter.

Procedure:

  • Preparation: Don all required PPE and perform all steps within a chemical fume hood.[4]

  • Set up Quenching Bath: Place the large beaker in an ice bath on a magnetic stir plate. Add a stir bar.

  • Add Base: Fill the beaker with a sufficient volume of saturated aqueous sodium bicarbonate solution. A safe rule of thumb is to use at least 5-10 molar equivalents of base relative to the amount of sulfonyl chloride being neutralized.[1] Begin stirring.

  • Slow Addition: Using a pipette or dropping funnel, add the sulfonyl chloride waste to the cold, stirred bicarbonate solution slowly and in a dropwise manner .[1][4]

  • Control the Reaction: Vigorous gas evolution (CO₂) and heat generation will occur.[1] The rate of addition must be carefully controlled to prevent excessive foaming, overflow, or a dangerous temperature increase.[1] Never add the base solution to the sulfonyl chloride waste , as this can create a localized, violent reaction.[4]

  • Ensure Complete Reaction: After the addition is complete, continue stirring the mixture in the ice bath for a minimum of 30-60 minutes to ensure all the sulfonyl chloride has been fully hydrolyzed and neutralized.[1]

  • Verification: Remove a small aliquot of the aqueous layer and test its pH. The solution should be neutral or slightly basic (pH 7-9).[1] If it remains acidic, slowly add more sodium bicarbonate solution and continue stirring until the pH is stable in the neutral/basic range.

  • Final Disposal: Once neutralization is confirmed, the resulting aqueous solution, containing inert salts, can typically be disposed of down the drain with copious amounts of water, provided it contains no other regulated hazardous materials and is in accordance with local and institutional regulations.[4][5]

cluster_process Neutralization Workflow start Start: Waste Sulfonyl Chloride prep 1. Prepare Cold Stirred NaHCO₃ Solution in Fume Hood start->prep add 2. Add Waste Dropwise to Base (Control Rate) prep->add stir 3. Stir for 30-60 min After Addition add->stir check 4. Check pH (Target: 7-9) stir->check adjust Add More Base & Stir check->adjust pH Acidic dispose 5. Dispose as Neutralized Aqueous Waste (per local regulations) check->dispose pH OK adjust->stir end End dispose->end

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.